molecular formula C6H7BrN2O B034232 2-Bromo-4-methoxypyridin-3-amine CAS No. 109613-97-0

2-Bromo-4-methoxypyridin-3-amine

Cat. No.: B034232
CAS No.: 109613-97-0
M. Wt: 203.04 g/mol
InChI Key: JAABPGVJVYZBDJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxypyridin-3-amine (CAS: 109613-97-0) is a high-purity pyridine derivative designed for advanced research and development, particularly in pharmaceutical chemistry and material science. This compound serves as a versatile and valuable synthetic intermediate, with its bromo and amino functional groups making it an ideal precursor for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. Research Applications: • Pharmaceutical Intermediates : A key building block in the synthesis of active pharmaceutical ingredients (APIs) and potential therapeutic agents. • Agrochemical Research : Used in the development of novel compounds for crop protection. • Material Science : Serves as a precursor for creating functionalized materials and ligands for catalysis. Handling and Storage: To ensure stability and longevity, this product must be stored in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling procedures. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABPGVJVYZBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551657
Record name 2-Bromo-4-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-97-0
Record name 2-Bromo-4-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

CAS Number: 109613-97-0[1][2][3]

Chemical Name: this compound

This compound is a substituted pyridine derivative containing a bromine atom at the 2-position, a methoxy group at the 4-position, and an amine group at the 3-position.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [3]
Appearance White to off-white powder[4]
Storage Conditions 2-8°C, protected from light, stored under an inert gas

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for the closely related isomer, 2-bromo-4-chloropyridin-3-amine, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

A general procedure for the synthesis of this compound involves the bromination of 3-amino-4-methoxypyridine.[4]

Materials:

  • 3-Amino-4-methoxypyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine (Br₂)

  • Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • To a solution of 3-amino-4-methoxypyridine (54.5 mmol) in concentrated hydrochloric acid (50 mL), add bromine (65.4 mmol) dropwise over 30 seconds.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture at 55°C overnight.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice water.

  • Adjust the pH of the solution to be basic using ammonium hydroxide.

  • Partition the resulting suspension between water and ethyl acetate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (100/0 to 80/20) to yield the final product as a white powder.[4]

Yield: 82%[4]

Characterization:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.75 (d, J = 5.3 Hz, 1H), 6.68 (d, J = 5.3 Hz, 1H), 3.91 (s, 3H).[4]

  • LCMS m/z: 203 ([M+H]⁺, 100%).[4]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the field of oncology and immunology. Its trifunctionalized pyridine core allows for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block for the synthesis of inhibitors targeting specific kinases.

One notable example is its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors . BTK is a key component of the B-cell receptor signaling pathway, which is critical for B-cell proliferation and survival. Inhibitors of BTK are effective in treating various B-cell malignancies and autoimmune diseases.

The synthesis of these inhibitors often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine-bearing carbon of this compound to introduce various functionalities that interact with the kinase active site.

Signaling Pathway Involvement: BTK Inhibition

The diagram below illustrates the general workflow for the synthesis of a BTK inhibitor utilizing this compound as a key starting material, followed by its mechanism of action in the B-cell receptor signaling pathway.

BTK_Inhibitor_Pathway cluster_synthesis Synthetic Workflow cluster_pathway B-Cell Receptor Signaling A 2-Bromo-4-methoxy pyridin-3-amine C Palladium-catalyzed Cross-Coupling A->C B Coupling Partner (e.g., boronic acid) B->C D BTK Inhibitor C->D Inhibitor BTK Inhibitor BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (Ca²⁺ mobilization, NF-κB activation) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor->BTK Inhibition

Caption: Synthetic workflow and mechanism of action of a BTK inhibitor.

Conclusion

This compound is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its utility in the construction of potent and selective kinase inhibitors, such as those targeting BTK, underscores its value to the drug discovery and development community. The synthetic protocols and safety considerations outlined in this guide are intended to support researchers in the effective and safe utilization of this versatile building block for the advancement of novel therapeutics.

References

An In-depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis and analysis methodologies, and the prospective biological significance of 2-Bromo-4-methoxypyridin-3-amine (CAS No. 109613-97-0). This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇BrN₂O--INVALID-LINK--[1]
Molecular Weight 203.04 g/mol [Various Suppliers](--INVALID-LINK--; --INVALID-LINK----INVALID-LINK--]
CAS Number 109613-97-0[Various Suppliers](--INVALID-LINK--; --INVALID-LINK--; --INVALID-LINK----INVALID-LINK--]
Predicted XlogP 1.2--INVALID-LINK--[1]
Predicted pKa 3.81 ± 0.35--INVALID-LINK--
Appearance Not specified (likely a solid)Inferred from related compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Storage Conditions 2-8°C, protected from light, stored under an inert gas--INVALID-LINK--[2]

It is important to note that the XlogP and pKa values are predicted and should be confirmed through experimental analysis. The lack of publicly available experimental data on melting point, boiling point, and solubility highlights an area for further investigation.

Synthesis and Analytical Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of analogous substituted aminopyridines can be adapted. A plausible synthetic route could involve the bromination of a suitable 4-methoxypyridin-3-amine precursor or the amination of a dibrominated methoxypyridine.

Potential Synthetic Workflow

A generalized synthetic approach could start from a commercially available methoxyaminopyridine, followed by a regioselective bromination.

G cluster_start Starting Material cluster_reaction Key Reaction Step cluster_product Final Product cluster_purification Purification 4-Methoxypyridin-3-amine 4-Methoxypyridin-3-amine Bromination Bromination (e.g., NBS in DCM) 4-Methoxypyridin-3-amine->Bromination Purification Column Chromatography / Recrystallization Bromination->Purification This compound This compound Purification->this compound

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Bromination of an Aminopyridine Derivative (General)

This protocol is adapted from the synthesis of a similar compound, 3-bromo-2-methoxypyridin-4-amine, and may require optimization for the target molecule.[3]

  • Dissolution: Dissolve the starting material, 4-methoxypyridin-3-amine, in a suitable solvent such as dichloromethane (DCM) at 0°C.

  • Bromination: Slowly add N-bromosuccinimide (NBS) to the solution. The reaction mixture may be warmed to room temperature or slightly above and stirred for a designated period.

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched, for example, by the addition of ice-cold water.

  • Extraction: The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel or by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of substituted pyridine derivatives.

General HPLC Conditions for Aminopyridine Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape, is typical.

  • Detection: UV detection at a wavelength around 254 nm is generally effective for these aromatic compounds. Mass spectrometry can be coupled with HPLC for definitive identification.

Potential Biological Significance and Applications in Drug Discovery

While there is no direct evidence of this compound's involvement in specific signaling pathways, the substituted aminopyridine scaffold is of significant interest in medicinal chemistry.

Pyridine derivatives are known to be versatile scaffolds in the design of kinase inhibitors.[4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases.

The bromine atom on the pyridine ring of this compound provides a handle for further chemical modifications through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.

G cluster_start Core Scaffold cluster_reaction Synthetic Diversification cluster_library Compound Library cluster_screening Biological Evaluation cluster_outcome Potential Outcome Scaffold This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Coupling Library Diverse Substituted 4-methoxypyridin-3-amine Derivatives Coupling->Library Screening Kinase Inhibition Assays Library->Screening Hit Identification of Potent & Selective Kinase Inhibitors Screening->Hit

Caption: Logical workflow for the use of this compound in kinase inhibitor discovery.

The methoxy and amine groups also offer opportunities for modification and can influence the compound's solubility, metabolic stability, and interactions with biological targets. The development of novel PI3K/mTOR dual inhibitors has utilized similar methoxypyridine scaffolds.[5] Furthermore, 2-aminopyridine-based compounds have been investigated as inhibitors for kinases such as MAP4K4.[6]

References

2-Bromo-4-methoxypyridin-3-amine structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical compound 2-Bromo-4-methoxypyridin-3-amine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, methoxy, and amine functional groups on the pyridine ring makes this compound a valuable intermediate for further chemical modifications.

IUPAC Name: this compound[1]

Structural Formula:

Chemical Identifiers:

  • Molecular Formula: C₆H₇BrN₂O[1][2]

  • SMILES: COC1=C(C(=NC=C1)Br)N[1]

  • InChI: InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3[1]

  • CAS Number: 109613-97-0[2]

Physicochemical Properties

PropertyValueSource
Molecular Weight 203.04 g/mol [2]
Monoisotopic Mass 201.97418 DaPubChem[1]
Physical Form SolidAmbeed, Inc.[3]
XlogP (predicted) 1.2PubChemLite[1]
Storage Temperature Room Temperature, in a dark, inert atmosphereBLD Pharm[4]

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry, such as the synthesis of related substituted pyridines. The following protocol is a representative example.

The synthesis could logically proceed from a more readily available precursor, 4-methoxypyridin-3-amine, via electrophilic bromination.

Objective: To synthesize this compound via bromination of 4-methoxypyridin-3-amine.

Materials:

  • 4-methoxypyridin-3-amine (starting material)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridin-3-amine (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid at 0 °C using an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding ice-cold water. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.

Visualization of Synthetic Pathway

The logical flow for the synthesis of this compound from a precursor is illustrated below.

Synthesis_Pathway Start 4-methoxypyridin-3-amine Reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM), 0°C Start->Reagent Product This compound Reagent->Product Electrophilic Bromination

Caption: Proposed synthesis of this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

Synthesis of 2-Bromo-4-methoxypyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Bromo-4-methoxypyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the absence of a direct reported synthesis, this guide outlines a rational multi-step approach based on established chemical transformations of pyridine derivatives. The protocols detailed herein are adapted from analogous reactions found in the scientific literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a three-step sequence starting from commercially available 3-amino-4-hydroxypyridine. The proposed pathway involves methylation of the hydroxyl group, followed by nitration at the 2-position, and subsequent reduction of the nitro group to the desired amine.

Synthesis_Pathway A 3-Amino-4-hydroxypyridine B 4-Methoxy-pyridin-3-amine A->B Methylation C 4-Methoxy-2-nitropyridin-3-amine B->C Nitration D This compound C->D Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxypyridin-3-amine

This step involves the O-methylation of 3-amino-4-hydroxypyridine.

  • Materials:

    • 3-Amino-4-hydroxypyridine

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-amino-4-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methoxypyridin-3-amine.

Step 2: Synthesis of 4-Methoxy-2-nitropyridin-3-amine

This step involves the regioselective nitration of 4-methoxypyridin-3-amine at the 2-position.

  • Materials:

    • 4-Methoxypyridin-3-amine

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

    • Ice

    • Saturated aqueous sodium carbonate (Na₂CO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-methoxypyridin-3-amine (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution by the slow addition of saturated aqueous Na₂CO₃ solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitropyridin-3-amine.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A Sandmeyer-type reaction could also be considered for the conversion of the amino group to a bromo group, followed by reduction of the nitro group, however, the direct reduction is presented here. A more direct bromination of an aminopyridine has been reported and is adapted here.

  • Materials:

    • 4-Methoxypyridin-3-amine (from Step 1)

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-methoxypyridin-3-amine (1.0 equivalent) in dichloromethane at 0 °C.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Expected Outcomes

StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-Amino-4-hydroxypyridineNaH, CH₃I4-Methoxypyridin-3-amine70-85
24-Methoxypyridin-3-amineH₂SO₄, HNO₃4-Methoxy-2-nitropyridin-3-amine60-75
34-Methoxypyridin-3-amineNBSThis compound80-95

Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.

Logical Workflow for Synthesis and Purification

Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Bromination A1 Dissolve 3-Amino-4-hydroxypyridine in DMF A2 Add NaH A1->A2 A3 Add CH3I A2->A3 A4 Reaction Quench A3->A4 A5 Extraction with EtOAc A4->A5 A6 Purification (Column Chromatography) A5->A6 B1 Dissolve 4-Methoxypyridin-3-amine in H2SO4 A6->B1 Intermediate 1 C1 Dissolve 4-Methoxypyridin-3-amine in DCM A6->C1 Intermediate 1 B2 Add HNO3 B1->B2 B3 Pour onto Ice B2->B3 B4 Neutralization B3->B4 B5 Extraction with DCM B4->B5 B6 Purification (Column Chromatography) B5->B6 B6->C1 Intermediate 2 (alternative starting material for bromination) C2 Add NBS C1->C2 C3 Reaction Quench C2->C3 C4 Washing C3->C4 C5 Drying and Concentration C4->C5 C6 Purification (Column Chromatography) C5->C6

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be followed throughout all experimental procedures.

Spectral Data Analysis of 2-Bromo-4-methoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-methoxypyridin-3-amine (CAS No: 109613-97-0). Due to the limited availability of publicly accessible, comprehensive experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from analogous compounds. This document is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Mass Spectrometry (MS) Data
ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass Analyzed[M+H]⁺
Experimental m/z 203.09
Predicted m/z202.98146
Molecular FormulaC₆H₇BrN₂O
Molecular Weight203.04 g/mol
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.7 - 7.9Doublet (d)~5.5 - 6.0
H-5~6.3 - 6.5Doublet (d)~5.5 - 6.0
-NH₂~4.5 - 5.5 (broad)Singlet (s)N/A
-OCH₃~3.9 - 4.1Singlet (s)N/A

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts and coupling constants may vary.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~155 - 158
C-2~145 - 148
C-6~140 - 143
C-3~115 - 118
C-5~100 - 103
-OCH₃~55 - 58

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts may vary.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration ModeIntensity
3450 - 3300N-H Stretch (asymmetric & symmetric)Medium
3000 - 2850C-H Stretch (aromatic & aliphatic)Medium-Weak
1620 - 1580N-H Bend (scissoring)Strong
1580 - 1450C=C and C=N Stretch (ring)Strong
1250 - 1200C-O Stretch (aryl ether)Strong
1100 - 1000C-N StretchMedium
~600C-Br StretchMedium-Weak

Note: Predictions are based on typical vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are representative protocols for the acquisition of spectral data for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials & Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1-2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of around 220 ppm is generally sufficient. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition.

Materials & Equipment:

  • This compound sample

  • LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

  • Autosampler vials

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) in 1 mL of the chosen solvent. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Infusion: The prepared solution can be directly infused into the ESI source via a syringe pump for a continuous signal.

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal intensity of the ion of interest.

  • Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for all bromine-containing ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry a small amount of KBr in an oven to remove any moisture.

    • In an agate mortar, grind a small amount of the sample (~1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

  • IR Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the characteristic vibrations of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS Prep_IR Grind with KBr Sample->Prep_IR Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_MS ESI-MS Prep_MS->Acq_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Analysis_NMR Chemical Shifts Coupling Constants Structure Elucidation Acq_NMR->Analysis_NMR Analysis_MS Molecular Weight Isotopic Pattern Elemental Formula Acq_MS->Analysis_MS Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Final_Report Comprehensive Spectral Report Analysis_NMR->Final_Report Analysis_MS->Final_Report Analysis_IR->Final_Report

Caption: Workflow for the spectral characterization of this compound.

Technical Guide to 2-Bromo-4-methoxypyridin-3-amine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a crucial building block in the synthesis of novel therapeutic agents. The document details its commercial availability, physicochemical properties, a plausible synthetic pathway with an experimental protocol, and its significant applications in drug discovery, particularly in the context of kinase inhibitor development.

Commercial Availability and Suppliers

This compound, identified by CAS Number 109613-97-0 , is readily available from a variety of chemical suppliers that specialize in providing intermediates for research and development purposes. Sourcing this compound is a critical first step for its application in synthetic chemistry workflows.

SupplierWebsiteAvailable QuantitiesPurity
eMolecules (via Fisher Scientific) --INVALID-LINK--Gram-scaleResearch Grade
Ambeed --INVALID-LINK--Gram-scaleResearch Grade
Sunway Pharm Ltd. --INVALID-LINK--Gram-scale≥97%
BLD Pharm --INVALID-LINK--Gram-scaleResearch Grade
MySkinRecipes --INVALID-LINK--Milligram to Gram-scale≥97%

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in chemical reactions.

PropertyData
CAS Number 109613-97-0
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Expected to be a solid
Purity Typically ≥97%
Storage 2-8°C, under inert atmosphere, protected from light
SMILES COC1=CC=NC(Br)=C1N
InChI InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3

Note: Spectroscopic data such as 1H and 13C NMR are not widely published but can be obtained from suppliers upon request or through in-house analysis.

Synthesis of this compound: A Proposed Experimental Protocol

G Start 4-methoxypyridin-3-amine Product This compound Start->Product Bromination Reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) 0°C to rt Reagent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-methoxypyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product, this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile pharmaceutical intermediate, primarily utilized in the construction of complex heterocyclic scaffolds for drug candidates. Its strategic importance lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

A Key Building Block for PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[1]

Substituted methoxypyridine cores, accessible from intermediates like this compound, have been identified as privileged scaffolds in the design of potent and selective PI3K/mTOR dual inhibitors. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and heteroaryl moieties to explore the inhibitor's structure-activity relationship (SAR).

cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Derivative of 2-Bromo-4-methoxy pyridin-3-amine Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR pathway and the inhibitory role of derivative compounds.

A Standard Workflow in Medicinal Chemistry

The integration of this compound into a drug discovery program typically follows a well-defined workflow, from initial library synthesis to the identification of a preclinical candidate.

cluster_workflow Drug Discovery Workflow Start 2-Bromo-4-methoxy pyridin-3-amine Synthesis Chemical Library Synthesis Start->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening HitToLead Hit-to-Lead Optimization (SAR) Screening->HitToLead Preclinical Preclinical Candidate Selection HitToLead->Preclinical

Caption: A typical drug discovery workflow utilizing this compound.

References

safety and handling precautions for 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-methoxypyridin-3-amine

Executive Summary

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses for this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information is synthesized from safety data sheets (SDS) and protocols of closely related chemical compounds, including various bromo-, methoxy-, and amino-substituted pyridines. The key takeaway is to treat this compound as potentially hazardous, with likely irritant properties to the skin, eyes, and respiratory system, and potential for acute oral toxicity.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to fall under the following GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Anticipated Signal Word: Danger or Warning [1][2]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table provides data for the compound itself and related isomers to offer an estimated profile for risk assessment.

PropertyValueCompoundCAS Number
Molecular Formula C₆H₇BrN₂OThis compound 13873118 (PubChem CID)[3]
Molecular Weight ~202-203 g/mol 5-Bromo-4-methoxypyridin-2-amine1232431-11-6[1]
Melting Point 94.5-95.5 °C3-methoxypyridin-4-amine52334-90-4[4]
Boiling Point 277.8°C at 760 mmHg3-methoxypyridin-4-amine52334-90-4[4]
Flash Point >110 °C (>230 °F) - closed cup2-Bromo-3-methoxypyridine24100-18-3[2]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5] Eyewash stations and safety showers must be readily accessible.[6]

  • Eye and Face Protection : Wear chemical safety goggles that form a tight seal, or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or protective suit must be worn to prevent skin contact.[6][7]

  • Respiratory Protection : If working outside of a fume hood or if dust/aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator is required.[6]

Handling Procedures
  • Avoid all direct contact with the substance.[5]

  • Do not breathe dust, vapor, or spray.[7]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[6]

  • For long-term stability, refrigeration may be recommended.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Accidental Release Measures

  • Personal Precautions : Evacuate the area. Wear full PPE, including respiratory protection. Remove all ignition sources and ensure adequate ventilation.[8]

  • Environmental Precautions : Prevent the chemical from entering drains, soil, or waterways.[5]

  • Containment and Cleaning : For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container for disposal.[5][10]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common application for bromo-pyridine derivatives in drug discovery. This protocol is generalized from procedures for related compounds and must be optimized for the specific substrates used.[11][12]

Objective: To couple an aryl or heteroaryl group to the pyridine ring via a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Reaction Setup : In a flame-dried Schlenk flask under an inert argon or nitrogen atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[12]

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[12]

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 ratio).[12]

  • Reaction Conditions : Seal the reaction vessel and heat the mixture to 90-110 °C with vigorous stirring.[11]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through celite to remove palladium residues. Wash the filtrate with water and then with brine.[12]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.[13]

Visualized Workflows

The following diagrams provide a clear visual representation of the critical workflows for handling and using this type of chemical.

G General Chemical Handling & Safety Workflow start Start: Assess Risks ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle Compound in Chemical Fume Hood ppe->handling storage Store Securely in a Cool, Dry, Well-Ventilated Location handling->storage Post-Experiment disposal Dispose of Waste via Approved Chemical Waste Stream handling->disposal During Experiment storage->ppe For Subsequent Use end End: Decontaminate & Doff PPE disposal->end

Caption: General workflow for safe chemical handling and storage.

G Emergency Response Workflow: Chemical Exposure exposure Exposure Occurs alert Alert Personnel Nearby & Call for Help exposure->alert sds Provide SDS to Emergency Responders exposure->sds remove Remove Victim from Source of Exposure alert->remove decontaminate Decontaminate (Flush Skin/Eyes for 15 min) remove->decontaminate medical Seek Immediate Medical Attention decontaminate->medical sds->medical

Caption: Logical workflow for emergency response to chemical exposure.

References

The Pivotal Role of 2-Bromo-4-methoxypyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxypyridin-3-amine is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse array of bioactive molecules. While direct literature on the extensive applications of this specific isomer is emerging, its structural motifs are present in numerous compounds targeting critical biological pathways, particularly in oncology and immunology. This technical guide will explore the potential applications of this compound, drawing upon established synthetic methodologies and the biological activities of closely related analogues.

Core Synthetic Transformations

The chemical versatility of this compound is primarily derived from the reactivity of the bromine and amine functionalities. These groups allow for the construction of more complex molecular architectures through a variety of well-established chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring by coupling with boronic acids or their esters. This is a powerful tool for exploring the structure-activity relationship (SAR) of a lead compound.

  • Buchwald-Hartwig Amination: This transformation allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 2-position. This is particularly useful for synthesizing compounds that can interact with the hinge region of kinases.

  • Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

Reactions Involving the Amino Group

The amino group at the 3-position can be readily acylated, sulfonated, or used as a nucleophile in various condensation reactions to build upon the pyridine core.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound is a promising starting material for the development of inhibitors of key cellular signaling pathways implicated in cancer and inflammatory diseases.

PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A closely related isomer, 5-bromo-2-methoxypyridin-3-amine, has been successfully utilized in the synthesis of potent PI3K/mTOR dual inhibitors. By analogy, this compound can serve as a key building block for a similar class of compounds.

A plausible synthetic strategy involves the initial sulfonylation of the amino group, followed by a Suzuki-Miyaura coupling to introduce a substituted aromatic or heteroaromatic moiety at the 2-position.

Quantitative Data for Analogous PI3K/mTOR Inhibitors

The following table summarizes the biological activity of representative PI3K/mTOR dual inhibitors synthesized from a positional isomer of this compound. This data provides a benchmark for the potential potency of compounds derived from the title compound.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)
Analog 1 PI3Kα0.22HCT-11620
mTOR23MCF-7130
Analog 2 PI3Kα0.8--
Analog 3 PI3Kα0.2HCT-11610

PI3K/AKT/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2->AKT Phosphorylation Inhibitor This compound Derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocycles that are considered "purine bioisosteres" and have shown significant promise as kinase inhibitors. The synthesis of this scaffold often involves the condensation of an aminopyrazole with a β-dicarbonyl compound or a similar precursor. This compound can potentially be converted to a corresponding aminopyrazole, which can then be used to construct a library of pyrazolo[1,5-a]pyrimidine derivatives for screening against various kinases.

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations of this compound and its derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromopyridine derivative.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add the this compound derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Combine Reactants: - this compound deriv. - Boronic Acid - Pd Catalyst & Base Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Extract Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol outlines the formation of a sulfonamide from this compound.

Materials:

  • This compound (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Pyridine (solvent)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the arylsulfonyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the efficient construction of diverse molecular scaffolds through well-established synthetic methodologies. While direct examples of its application in late-stage drug candidates are not yet abundant in the public domain, the strong precedent set by its isomers and related compounds, particularly in the development of kinase inhibitors for oncology, highlights its significant potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold and to unlock its full potential in the discovery of new and effective medicines.

Reactivity of the Bromine Atom in 2-Bromo-4-methoxypyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of this compound is largely dictated by the interplay of its three substituents on the pyridine ring: the bromine atom, the methoxy group, and the amine group. The bromine atom at the 2-position is the primary site of reactivity, susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of the ring nitrogen, activates the C2 and C4 positions towards nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group in palladium-catalyzed reactions. The electron-donating methoxy group at the C4 position and the amino group at the C3 position can modulate the electronic properties of the ring, influencing reaction rates and yields.

Due to a lack of specific published data on the reactivity of this compound, this guide provides a comprehensive overview based on the well-established reactivity of structurally and electronically analogous 2-bromopyridine derivatives. The experimental protocols and quantitative data presented herein are derived from studies on similar substrates and serve as a robust starting point for the investigation and utilization of this compound in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring is highly amenable to the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridines

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-bromopyridine derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst and, if required, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs

2-Bromopyridine AnalogBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O10081
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O10092
2-Bromopyridine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8085
2-Bromopyridine3-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O10073

Note: Yields are based on published data for the specified analogous compounds and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines

  • Catalyst Pre-formation: In an oven-dried Schlenk tube or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe and stir the mixture at room temperature for 10-15 minutes. Then, add the 2-bromopyridine derivative (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs

2-Bromopyridine AnalogAminePalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10095
2-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11088
2-BromopyridineBenzylaminePd₂(dba)₃ (1.5)DavePhos (3)LHMDS (1.5)Toluene10092
2-Bromo-4-methylpyridinen-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH10085

Note: Yields are based on published data for the specified analogous compounds and may vary for this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. While palladium-catalyzed reactions are typically more efficient for C-Br bond functionalization, SNAr can occur with highly activated substrates or strong nucleophiles at elevated temperatures. The presence of the electron-donating methoxy and amino groups in this compound may disfavor this pathway compared to palladium-catalyzed alternatives.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Reaction Setup: To a stirred solution of the 2-bromopyridine derivative (1.0 eq.) in a suitable solvent (e.g., DMSO, NMP), add the amine nucleophile (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 3: Representative Conditions for SNAr on Activated Pyridine Systems

Pyridine SubstrateNucleophileBaseSolventTemperature (°C)
2-Chloro-5-nitropyridinePiperidineK₂CO₃DMSO120
2,4-DichloropyridineSodium Methoxide-Methanol80
2-FluoropyridineMorpholineEt₃NNMP150

Note: This data is for highly activated pyridine systems and serves as a general guideline. The reactivity of this compound in SNAr reactions is expected to be lower.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L₂(R') transmetalation->pd2_intermediate boronic_acid R'-B(OH)₂ (Base) boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactant R-Br reactant->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ amine_coordination->pd2_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product reactant Ar-Br reactant->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Reaction Setup (Aryl Bromide, Coupling Partner, Base) inert Establish Inert Atmosphere start->inert solvent_catalyst Add Degassed Solvent and Pd-Catalyst/Ligand inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

solubility profile of 2-Bromo-4-methoxypyridin-3-amine in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of this compound (CAS No. 109613-97-0) in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document offers a qualitative assessment based on the solubility of structurally similar compounds, including pyridine, aminopyridines, and methoxypyridines. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug discovery, where understanding a compound's solubility is a critical parameter for its application.

Introduction to this compound

This compound is a substituted pyridine derivative. The structure, featuring a pyridine ring with bromo, methoxy, and amine functional groups, suggests a molecule with a moderate degree of polarity. The nitrogen atom in the pyridine ring, the amino group, and the methoxy group can all act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. These characteristics are expected to significantly influence its solubility in various solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a selection of common laboratory solvents. This profile is an estimation based on the known solubility of related pyridine derivatives and the general principles of chemical interactions.

Solvent Class Solvent Predicted Solubility Justification
Polar Protic WaterSparingly Soluble to SolubleThe presence of the amino and methoxy groups, along with the pyridine nitrogen, allows for hydrogen bonding with water. However, the bromo substituent and the aromatic ring may limit high solubility. The basicity of the amine and pyridine nitrogen suggests that solubility will be pH-dependent, increasing in acidic solutions.
MethanolSolubleMethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)Highly SolubleDMF is another highly polar aprotic solvent capable of dissolving many organic solids.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMSO or DMF for polar organic solids.
AcetoneModerately SolubleAcetone is a polar aprotic solvent that should be able to dissolve the compound, although perhaps to a lesser extent than more polar solvents.
Ethyl AcetateSparingly to Moderately SolubleEthyl acetate has intermediate polarity and may show some ability to dissolve the compound.
Nonpolar TolueneSparingly SolubleThe aromatic nature of toluene may provide some interaction with the pyridine ring, but the overall polarity mismatch suggests low solubility.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound.
Dichloromethane (DCM)Moderately SolubleDichloromethane is a weakly polar solvent that can often dissolve a range of organic compounds.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, it is crucial for researchers to experimentally determine the solubility of this compound for their specific applications. The following are detailed methodologies for key experiments.

Gravimetric Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents of high purity

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Filtration device (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)

  • Pre-weighed collection vials

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial. It is critical to ensure that no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Mass Determination: Once the solvent is completely removed, accurately weigh the collection vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used with smaller sample volumes.

Materials:

  • Same as the gravimetric method

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solution and Filtration: Follow steps 1-4 of the Gravimetric Method.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

  • HPLC Analysis: Analyze the diluted filtrate and the standard solutions by HPLC.

  • Quantification: Create a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted filtrate.

  • Calculation: Calculate the solubility of the original saturated solution, taking into account the dilution factor.

Mandatory Visualizations

Since no specific signaling pathways for this compound are documented in the literature, a logical workflow for determining its solubility is presented below. This diagram outlines the key steps for a researcher to follow.

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Select Solvents and Temperature prepare_samples Prepare Supersaturated Samples (Excess Solid Compound in Solvent) start->prepare_samples equilibrate Equilibrate Samples (e.g., 24-48h with agitation) prepare_samples->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate filter Filter Supernatant separate->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric Method: Evaporate Solvent and Weigh Residue quantify->gravimetric  Method 1 hplc HPLC Method: Analyze Diluted Sample against Standards quantify->hplc  Method 2 calculate Calculate Solubility (e.g., in g/L or mg/mL) gravimetric->calculate hplc->calculate end End: Solubility Profile calculate->end

Caption: Workflow for Experimental Solubility Determination.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-methoxypyridin-3-amine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-4-methoxypyridin-2-amine scaffold is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity. The presence of the methoxy and amine groups on the pyridine ring can significantly influence the electronic properties and biological activity of the coupled products.[3]

Reaction Principle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.[4][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyridines. This data can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[3]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[3]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[3]
PdCl₂(dppf) (3-5)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-120Good to Excellent[6]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O100High[4]

Table 2: Examples of Suzuki Coupling with Substituted Bromopyridines

Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O75[3]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81[6]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidNot specifiedNot specifiedNot specified92 (on a similar substrate)[6]
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / Ligand 1KFDioxane74[7]
5-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane91[7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[8]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[8]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6][8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography.[5]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm 1. add_solvent Add Degassed Solvent inert_atm->add_solvent 2. heat_stir Heat and Stir (e.g., 80-120 °C) add_solvent->heat_stir 3. monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor 4. cool Cool to Room Temperature monitor->cool 5. (Upon Completion) extract Dilute and Extract cool->extract 6. purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify 7. final_product Isolated Product purify->final_product 8. Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid) r2by2->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-methoxypyridin-3-amine, a versatile building block in drug discovery. The presence of the amino and methoxy groups on the pyridine ring, as well as the position of the bromine atom, presents unique considerations for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 4-methoxy-pyridin-2,3-diamine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[4]

The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope. For substrates like 3-halo-2-aminopyridines, potential challenges include catalyst inhibition by the proximal amino group, which can chelate the palladium center.[5] The selection of bulky phosphine ligands is often crucial to mitigate these issues and promote efficient reductive elimination.[5]

Key Experimental Parameters and Optimization

The successful execution of the Buchwald-Hartwig amination of this compound requires careful selection and optimization of several key parameters. The following table summarizes representative conditions based on established methodologies for structurally similar bromopyridine substrates and should serve as a starting point for optimization.

ParameterComponentTypical RangeRecommendation/Comment
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is often preferred for its air stability. Pre-catalysts can also be highly effective.
Ligand Xantphos, RuPhos, BrettPhos1.2-10 mol%The choice of ligand is critical. For 3-halo-2-aminopyridines, RuPhos and BrettPhos have shown excellent performance.[5]
Base Cs₂CO₃, K₃PO₄, LiHMDS1.5-3.0 equiv.The choice of base can depend on the amine and substrate. LiHMDS has been effective for unprotected 3-halo-2-aminopyridines.[5]
Amine Primary or Secondary Amine1.0-2.0 equiv.The nature of the amine will influence the optimal reaction conditions.
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrousAnhydrous and degassed solvents are essential for reproducible results.
Temperature 80 - 110 °COptimization may be required depending on the reactivity of the coupling partners.
Reaction Time 12 - 24 hMonitor by TLC, GC, or LC-MS to determine completion.

Generalized Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization.

1. Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-10 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

2. Addition of Reagents:

  • Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-3.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.0-2.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

3. Reaction:

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by an appropriate chromatographic technique (TLC, GC, or LC-MS).

4. Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 4-methoxy-pyridin-2,3-diamine.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow A Reaction Setup (Pd Source + Ligand) B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Reagent Addition (Substrate, Amine, Base, Solvent) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, GC, LC-MS) D->E F Work-up (Quenching, Extraction, Drying) D->F Completion G Purification (Column Chromatography) F->G H Product G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(R-X)Pd(II) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'₂NH PdII_Amine [L_n(R-X)Pd(II)(R'₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation Base PdII_Amido L_n(R)Pd(II)(NR'₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product R-NR'₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-4-methoxypyridin-3-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxypyridin-3-amine is a key heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom, an amino group, and a methoxy group, provides a versatile scaffold for medicinal chemists to generate diverse libraries of kinase inhibitors. The bromine atom is strategically positioned for functionalization via various cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties to probe the ATP-binding site of kinases. The adjacent amino and methoxy groups can participate in crucial hydrogen bonding and hydrophobic interactions within the kinase hinge region, contributing to the inhibitor's binding affinity and selectivity. These application notes provide detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and other proliferative diseases.

Introduction

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The development of novel kinase inhibitors with high potency and selectivity remains a significant focus in drug discovery.

The pyridine ring is a privileged scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound offers three points of diversification: the 3-amino group, the 2-bromo substituent, and the 4-methoxy group, making it an attractive starting material for the synthesis of kinase inhibitors with diverse structures and biological activities.

Key Synthetic Transformations

The primary utility of this compound in kinase inhibitor synthesis lies in its functionalization through well-established cross-coupling and substitution reactions. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can be acylated or used to construct fused ring systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. This reaction is instrumental in exploring the structure-activity relationship (SAR) of the resulting kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, facilitating the introduction of primary and secondary amines at the 2-position. This transformation is valuable for accessing a diverse range of 2-aminopyridine derivatives, which are common motifs in kinase inhibitors.

Nucleophilic Aromatic Substitution

While less common at the 2-position of a pyridine ring compared to the 4-position, under certain conditions, the bromine atom can undergo nucleophilic aromatic substitution with various nucleophiles, further expanding the chemical diversity of the synthesized compounds.

Targeted Signaling Pathways

Kinase inhibitors derived from this compound and its analogs often target key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Inhibitors targeting kinases within this pathway, such as PI3K and mTOR, have shown significant therapeutic potential. The general mechanism of inhibition involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor Kinase Inhibitor (derived from 2-Bromo-4- methoxypyridin-3-amine) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a key starting material.

General Experimental Workflow

experimental_workflow start This compound coupling Suzuki-Miyaura or Buchwald-Hartwig Coupling start->coupling intermediate Functionalized Pyridine Intermediate coupling->intermediate cyclization Further Derivatization or Fused Ring Formation intermediate->cyclization inhibitor Final Kinase Inhibitor cyclization->inhibitor purification Purification (Column Chromatography, HPLC) inhibitor->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (Kinase Assays, Cell-based Assays) characterization->screening

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-methoxypyridin-3-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks, demonstrating the potential of scaffolds derived from this compound.

Compound IDTarget KinaseIC₅₀ (nM)[1]Cell LineCellular IC₅₀ (nM)[1]
Inhibitor A PI3Kα0.22HCT-11620
Inhibitor B mTOR23MCF-7130
Inhibitor C EGFR1.11A431-
Inhibitor D FGFR0.13--
Inhibitor E PLK46.7--

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize new chemical entities targeting a range of kinases implicated in various diseases. The ability to readily functionalize this scaffold through established synthetic methodologies allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Bromo-4-methoxypyridin-3-amine as a versatile starting material. The following sections outline three distinct synthetic pathways to access furopyridines, pyrido-carbazoles, and pyrido[3,2-b][1][2]oxazines, classes of compounds with significant potential in medicinal chemistry.

Introduction

This compound is a readily available building block that offers multiple reaction sites for the construction of complex heterocyclic systems. The presence of a bromo substituent at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the adjacent amino group at the 3-position provides a handle for subsequent intramolecular cyclization reactions. This combination enables the efficient synthesis of diverse fused pyridine scaffolds.

Synthetic Route 1: Synthesis of Furopyridines via Sonogashira Coupling and Intramolecular Cyclization

This route describes the synthesis of furopyridines, a class of compounds known for their potential as kinase inhibitors, particularly targeting phosphatidylinositol 4-kinase (PI4K) and Cyclin-Dependent Kinase 2 (CDK2).[1][3] The synthetic strategy involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl-3-aminopyridine intermediate.

start This compound intermediate 2-Alkynyl-4-methoxypyridin-3-amine start->intermediate Sonogashira Coupling (Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base) product Substituted Furopyridine intermediate->product Intramolecular Cyclization (e.g., Gold or Copper catalyst)

Fig. 1: Synthetic workflow for Furopyridines.
Experimental Protocols

Step 1: Sonogashira Coupling to form 2-Alkynyl-4-methoxypyridin-3-amine

This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[4][5][6]

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

    • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) iodide (CuI) (5.0 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

    • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

    • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

    • Add triethylamine (used as both base and solvent in some procedures, or as a co-solvent with DMF).

    • Heat the reaction mixture to 100 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-methoxypyridin-3-amine.

Step 2: Intramolecular Cyclization to form Furopyridine

This protocol is based on gold- or copper-catalyzed intramolecular cyclization of 2-alkynyl aniline derivatives.[7][8]

  • Materials:

    • 2-Alkynyl-4-methoxypyridin-3-amine

    • Gold(I) chloride/silver triflate catalyst system or Copper(I) bromide (CuBr) (5-10 mol%)

    • Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2-alkynyl-4-methoxypyridin-3-amine (1.0 equivalent) and the catalyst (e.g., CuBr, 10 mol%).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired furopyridine.

Quantitative Data
StepReactionCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Sonogashira CouplingPd(CF₃COO)₂/PPh₃/CuIDMF/Et₃N100372-96[5][6]
2Intramolecular CyclizationCuBrDioxane1101275-89[8]
Biological Activity and Signaling Pathway

Furopyridine derivatives have been identified as potent inhibitors of various kinases, including PI4K, CDK2, and EGFR.[1][3][9] Inhibition of these kinases can disrupt critical cellular signaling pathways involved in cell proliferation, survival, and viral replication. For example, as EGFR inhibitors, they can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, which are often dysregulated in cancer.

EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Furopyridine Furopyridine Inhibitor Furopyridine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 2: EGFR signaling pathway and inhibition by Furopyridines.

Synthetic Route 2: Synthesis of Pyrido-carbazoles via Suzuki Coupling and Intramolecular C-H Arylation

This route details the synthesis of pyrido-carbazoles, a class of compounds known for their DNA intercalating properties and potential as antitumor agents.[1][10][11][12] The synthesis commences with a Suzuki coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed intramolecular C-H arylation to form the carbazole ring system.

start This compound intermediate 2-Aryl-4-methoxypyridin-3-amine start->intermediate Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) product Substituted Pyrido-carbazole intermediate->product Intramolecular C-H Arylation (Pd catalyst, Oxidant)

Fig. 3: Synthetic workflow for Pyrido-carbazoles.
Experimental Protocols

Step 1: Suzuki Coupling to form 2-Aryl-4-methoxypyridin-3-amine

This protocol is a general procedure for the Suzuki coupling of 2-bromopyridines.

  • Materials:

    • This compound

    • Arylboronic acid (1.2-1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos or XPhos (ligand, 4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

    • Anhydrous 1,4-dioxane/water (e.g., 10:1 mixture)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), K₃PO₄ (2.0 equivalents), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

    • Add the degassed solvent mixture (dioxane/water).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyridin-3-amine.

Step 2: Intramolecular C-H Arylation to form Pyrido-carbazole

This protocol is based on palladium-catalyzed intramolecular C-H arylation methods for the synthesis of carbazoles.[13][14]

  • Materials:

    • 2-Aryl-4-methoxypyridin-3-amine

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Copper(II) acetate (Cu(OAc)₂) or other oxidant (e.g., benzoquinone) (2.0 equivalents)

    • Anhydrous solvent (e.g., DMF, Toluene, or Mesitylene)

    • Sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry, sealable reaction tube, add the 2-aryl-4-methoxypyridin-3-amine (1.0 equivalent), Pd(OAc)₂ (10 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 equivalents).

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 100-140 °C with stirring for 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrido-carbazole.

Quantitative Data
StepReactionCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Suzuki CouplingPd(OAc)₂/SPhosDioxane/H₂O10016-2480-95General Suzuki protocols
2Intramolecular C-H ArylationPd(OAc)₂/Cu(OAc)₂DMF1202450-85[13][14]
Biological Activity and Signaling Pathway

Pyrido-carbazoles are known to act as DNA intercalating agents.[11][12] These planar heterocyclic systems can insert themselves between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, which ultimately results in cytotoxicity. This mechanism of action is the basis for their potential as anticancer agents.

DNA DNA Double Helix Replication DNA Replication DNA->Replication DNA->Replication Inhibited Transcription Transcription DNA->Transcription DNA->Transcription Inhibited PyridoCarbazole Pyrido-carbazole PyridoCarbazole->DNA Intercalates Cytotoxicity Cytotoxicity & Cell Death Replication->Cytotoxicity Transcription->Cytotoxicity

Fig. 4: Mechanism of action of Pyrido-carbazoles as DNA intercalators.

Synthetic Route 3: Synthesis of Pyrido[3,2-b][1][2]oxazines via Buchwald-Hartwig Amination and Intramolecular O-Arylation

This route outlines the synthesis of pyrido[3,2-b][1][2]oxazines, a class of heterocycles that have been investigated as EGFR tyrosine kinase inhibitors.[2][4] The synthesis involves a Buchwald-Hartwig amination of this compound with an amino alcohol, followed by an intramolecular O-arylation (a variation of the Buchwald-Hartwig or Ullmann condensation) to form the oxazine ring.

start This compound intermediate 2-(2-Hydroxyethylamino)-4-methoxypyridin-3-amine start->intermediate Buchwald-Hartwig Amination (Aminoethanol, Pd catalyst, Base) product Substituted Pyrido[3,2-b][1,4]oxazine intermediate->product Intramolecular O-Arylation (Pd or Cu catalyst, Base)

Fig. 5: Synthetic workflow for Pyrido[3,2-b][1][2]oxazines.
Experimental Protocols

Step 1: Buchwald-Hartwig Amination to form 2-(2-Hydroxyethylamino)-4-methoxypyridin-3-amine

This protocol is a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines with primary amines.[15][16]

  • Materials:

    • This compound

    • 2-Aminoethanol (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • Xantphos (ligand, 2-4 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

    • Anhydrous Toluene or Dioxane

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Cs₂CO₃ (1.5 equivalents), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%).

    • Add the anhydrous solvent and then 2-aminoethanol (1.2 equivalents).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-hydroxyethylamino)-4-methoxypyridin-3-amine.

Step 2: Intramolecular O-Arylation to form Pyrido[3,2-b][1][2]oxazine

This protocol is based on intramolecular O-arylation reactions.

  • Materials:

    • 2-(2-Hydroxyethylamino)-4-methoxypyridin-3-amine

    • Palladium(II) acetate (Pd(OAc)₂) or Copper(I) iodide (CuI) (5-10 mol%)

    • Appropriate ligand (e.g., a biaryl phosphine for Pd, or a diamine for Cu)

    • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)) (2.0 equivalents)

    • Anhydrous Toluene or Dioxane

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2-(2-hydroxyethylamino)-4-methoxypyridin-3-amine (1.0 equivalent), the catalyst (e.g., Pd(OAc)₂ or CuI), the ligand, and the base (e.g., NaOtBu).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 100-130 °C with vigorous stirring for 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrido[3,2-b][1][2]oxazine.

Quantitative Data
StepReactionCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Buchwald-Hartwig AminationPd₂(dba)₃/XantphosToluene11012-2460-85[16]
2Intramolecular O-ArylationPd(OAc)₂/LigandDioxane1202450-70General intramolecular O-arylation protocols
Biological Activity and Signaling Pathway

Pyrido[2,3-b][1][2]oxazine derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, including mutant forms that confer resistance to first-generation inhibitors in non-small cell lung cancer.[2][4][17] By inhibiting EGFR, these compounds can block downstream signaling pathways, such as the PI3K-AKT and RAS-MAPK pathways, thereby inhibiting tumor cell proliferation and survival.

EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PyridoOxazine Pyrido[3,2-b][1,4]oxazine Inhibitor PyridoOxazine->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for the Functionalization of the Amino Group on 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of 2-Bromo-4-methoxypyridin-3-amine, a versatile building block in medicinal chemistry. The functionalization of this amino group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The resulting derivatives, including amides, sulfonamides, ureas, and N-alkylated compounds, are of significant interest, particularly as potential kinase inhibitors.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of three distinct functional groups—a bromine atom, a methoxy group, and a primary amino group—on the pyridine scaffold allows for selective chemical transformations. The amino group, in particular, serves as a crucial handle for introducing diversity and modulating the physicochemical and pharmacological properties of the resulting compounds. Derivatives of this scaffold have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2]

Functionalization Protocols

This section outlines detailed experimental protocols for the N-acylation, N-sulfonylation, N-alkylation, and urea formation reactions of this compound.

N-Acylation

N-acylation of this compound results in the formation of stable amide derivatives. This modification is widely used in drug design to introduce various acyl groups that can interact with biological targets.

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol describes the straightforward acetylation of the primary amino group.

Experimental Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-bromo-4-methoxypyridin-3-yl)acetamide.

Data Presentation:

Reagent/ParameterCondition
Starting MaterialThis compound
Acylating AgentAcetic Anhydride
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Plausible Yield >90%

Note: While the specific yield for this reaction on this substrate is not widely reported, similar acetylations of aminopyridines proceed in high yield.

N-Sulfonylation

The formation of sulfonamides from the amino group of this compound is a key transformation for developing kinase inhibitors. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of kinase domains.[2]

Protocol 2: N-Sulfonylation with 2,4-Difluorobenzenesulfonyl Chloride

This protocol is adapted from the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a closely related analogue.[2]

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • To this solution, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the pyridine under reduced pressure.

  • Add water to the residue and stir for 1 hour to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to obtain the N-(2-bromo-4-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Data Presentation:

Reagent/ParameterConditionReference
Starting Material5-Bromo-2-methoxypyridin-3-amine[2]
Sulfonylating Agent2,4-Difluorobenzenesulfonyl Chloride[2]
Solvent/BasePyridine[2]
TemperatureRoom Temperature[2]
Reaction Time24 hours[2]
Reported Yield 91% [2]
N-Alkylation

Direct N-alkylation of aminopyridines with alkyl halides can be challenging due to over-alkylation. Reductive amination offers a more controlled approach to introduce alkyl groups.

Protocol 3: N-Alkylation via Reductive Amination

This general protocol outlines the reductive amination process.

Experimental Procedure:

  • In a suitable solvent such as methanol or dichloroethane, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Reagent/ParameterCondition
Starting MaterialThis compound
Alkylating AgentAldehyde or Ketone
Reducing AgentSodium Triacetoxyborohydride
SolventDichloroethane
TemperatureRoom Temperature
Reaction Time12-24 hours
Plausible Yield Variable (50-80%)

Note: Yields for reductive amination can vary depending on the specific carbonyl compound used.

Urea Formation

Urea derivatives are important pharmacophores that can form extensive hydrogen bond networks with protein targets.

Protocol 4: Urea Synthesis with an Isocyanate

This is a direct and efficient method for the synthesis of unsymmetrical ureas.

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Add the desired isocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-12 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentIsocyanate (e.g., Phenyl isocyanate)
SolventTetrahydrofuran
TemperatureRoom Temperature
Reaction Time2-12 hours
Plausible Yield >85%

Note: This reaction is generally high-yielding for a variety of isocyanates.

Biological Context: Inhibition of the PI3K/mTOR Signaling Pathway

The functionalized derivatives of this compound, particularly the sulfonamides, have been explored as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] These two kinases are key components of a signaling pathway that is frequently hyperactivated in various cancers, promoting tumor growth and survival.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and longevity.[1] Dysregulation of this pathway is a hallmark of many cancers. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms that can arise from targeting only one of these kinases.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Functionalized 2-Bromo-4- methoxypyridin-3-amine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of functionalized this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start This compound reagents Add Reagent (Acyl/Sulfonyl Chloride, Isocyanate, etc.) + Base/Solvent start->reagents reaction Reaction (Stirring at appropriate temperature) reagents->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify Column Chromatography or Recrystallization concentration->purify characterize Characterization (NMR, MS, etc.) purify->characterize final_product Pure Functionalized Product characterize->final_product

Caption: General workflow for N-functionalization.

References

Scale-Up Synthesis of 2-Bromo-4-methoxypyridin-3-amine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-4-methoxypyridin-3-amine and its derivatives. This key intermediate is valuable in the development of various pharmaceutical compounds, particularly kinase inhibitors. The following protocols are designed to be scalable and are based on established chemical principles and published procedures.

Introduction

This compound is a key building block in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This application note outlines a robust three-step synthetic route from commercially available starting materials, focusing on process parameters suitable for kilogram-scale production.

Synthetic Pathway Overview

The proposed synthetic route for this compound is a three-step process commencing with the synthesis of 2-bromo-4-methoxypyridine, followed by nitration at the 3-position, and concluding with the reduction of the nitro group to the desired amine.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Methoxypyridine B 2-Bromo-4-methoxypyridine A->B n-BuLi, 1,2-dibromo-1,1,2,2-tetrachloroethane C 2-Bromo-4-methoxypyridine D 2-Bromo-4-methoxy-3-nitropyridine C->D HNO3, H2SO4 E 2-Bromo-4-methoxy-3-nitropyridine F This compound E->F Fe, HCl or H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Data Presentation

Table 1: Summary of Key Process Parameters and Expected Outcomes

ParameterStage 1: Synthesis of 2-Bromo-4-methoxypyridineStage 2: Nitration of 2-Bromo-4-methoxypyridineStage 3: Reduction of 2-Bromo-4-methoxy-3-nitropyridine
Starting Material 4-Methoxypyridine2-Bromo-4-methoxypyridine2-Bromo-4-methoxy-3-nitropyridine
Key Reagents n-Butyllithium, 1,2-dibromo-1,1,2,2-tetrachloroethaneNitric acid, Sulfuric acidIron powder, Hydrochloric acid OR Hydrogen, Palladium on carbon
Solvent Hexane, TetrahydrofuranSulfuric acidEthanol, Water OR Methanol
Temperature -78°C to room temperature0°C to 25°C70-80°C (Fe/HCl) OR Room temperature (H2/Pd/C)
Reaction Time ~12 hours2-4 hours4-8 hours
Typical Yield 60-70%70-80%80-90%
Product Purity >95% after distillation>95% after crystallization>98% after crystallization

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Bromo-4-methoxypyridine

This protocol describes a lithiation-bromination approach for the synthesis of 2-bromo-4-methoxypyridine.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control (-100°C to 50°C), and nitrogen inlet/outlet.

  • Addition funnel.

  • 4-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-dibromo-1,1,2,2-tetrachloroethane

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes, anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charge Starting Material: Charge the reactor with a solution of 4-methoxypyridine (e.g., 5.0 kg, 45.8 mol) in anhydrous hexanes (30 L).

  • Cooling: Cool the reactor contents to -20°C.

  • Lithiation: Slowly add n-butyllithium (e.g., 2.5 M in hexanes, 20.2 L, 50.4 mol) to the stirred solution over 1-2 hours, maintaining the internal temperature at or below -15°C. Stir for an additional hour at -20°C after the addition is complete.

  • Cooling: Cool the reaction mixture to -78°C.

  • Bromination: In a separate vessel, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (e.g., 16.4 kg, 50.4 mol) in anhydrous THF (10 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below -70°C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quenching: Cautiously quench the reaction by the slow addition of water (20 L) at 0°C.

  • Extraction: Transfer the mixture to a suitable extraction vessel and extract with diethyl ether (3 x 20 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (2.0 kg). Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 2-bromo-4-methoxypyridine as a yellow oil.[1]

Protocol 2: Scale-Up Nitration of 2-Bromo-4-methoxypyridine

Safety Note: Nitration reactions are highly exothermic and can be hazardous. Strict temperature control and adherence to safety protocols are essential. Perform the reaction in a well-ventilated fume hood and have appropriate quenching materials readily available.

Materials and Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control (-10°C to 100°C), and nitrogen inlet/outlet.

  • Addition funnel.

  • 2-Bromo-4-methoxypyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Sulfuric Acid: Charge the reactor with concentrated sulfuric acid (e.g., 20 L) and cool to 0°C.

  • Charge Starting Material: Slowly add 2-bromo-4-methoxypyridine (e.g., 4.0 kg, 21.3 mol) to the cold sulfuric acid with vigorous stirring, maintaining the internal temperature below 10°C.

  • Nitrating Mixture Preparation: In a separate, cooled vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 1.6 L, 38.3 mol) to concentrated sulfuric acid (4 L), keeping the temperature below 10°C.

  • Nitration: Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 50 kg) with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a cold sodium hydroxide solution (e.g., 50% w/v) until the pH is approximately 7-8, maintaining the temperature below 20°C.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-4-methoxy-3-nitropyridine.

Protocol 3: Scale-Up Reduction of 2-Bromo-4-methoxy-3-nitropyridine

Two common methods for the reduction of nitroarenes on a large scale are presented below: reduction with iron in an acidic medium and catalytic hydrogenation.

Method A: Reduction with Iron and Hydrochloric Acid

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • 2-Bromo-4-methoxy-3-nitropyridine

  • Iron powder

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

  • Sodium carbonate

  • Ethyl acetate

Procedure:

  • Reactor Setup: Charge the 100 L reactor with 2-bromo-4-methoxy-3-nitropyridine (e.g., 5.0 kg, 21.5 mol), ethanol (30 L), and water (10 L).

  • Charge Iron: Add iron powder (e.g., 6.0 kg, 107.4 mol) to the stirred suspension.

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 1.0 L) to the mixture. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours. Monitor the reaction completion by TLC or LC-MS.[2]

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization: Combine the filtrates and neutralize with a saturated sodium carbonate solution until the pH is approximately 8.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound.

Method B: Catalytic Hydrogenation

Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a dedicated hydrogenation area with appropriate safety measures, including proper ventilation and grounding of equipment.

Materials and Equipment:

  • High-pressure hydrogenator (e.g., 100 L).

  • 2-Bromo-4-methoxy-3-nitropyridine

  • Palladium on carbon (Pd/C, 5-10% catalyst loading)

  • Methanol

Procedure:

  • Reactor Setup: Charge the hydrogenator with a slurry of 2-bromo-4-methoxy-3-nitropyridine (e.g., 5.0 kg, 21.5 mol) and methanol (40 L).

  • Catalyst Addition: Carefully add Pd/C (e.g., 250 g, 5 wt%) to the reactor under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 50-100 psi). Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-40°C.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake.

  • Work-up: Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled wet and under an inert atmosphere.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization as described in Method A to yield this compound.

Application in Drug Discovery: Targeting the PI3K/mTOR Pathway

Derivatives of this compound have been investigated as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Represses Translation Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound derivatives.

The ability to synthesize this compound on a large scale is, therefore, a critical step in the development of novel cancer therapeutics targeting this pathway. The protocols provided herein offer a practical guide for researchers and process chemists to produce this valuable intermediate in the quantities required for preclinical and clinical studies.

References

Protecting Group Strategies for 2-Bromo-4-methoxypyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the amino functionality of 2-Bromo-4-methoxypyridin-3-amine. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules where this versatile building block is employed.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of multiple reactive sites—the amino group, the bromine atom, and the pyridine ring—necessitates a carefully planned protecting group strategy to achieve selective transformations. The primary amino group is often the most nucleophilic and basic site, requiring protection to prevent unwanted side reactions during subsequent synthetic steps such as cross-coupling reactions or nucleophilic substitutions. This guide outlines protocols for the installation and removal of common amine protecting groups, including carbamates, and provides a framework for selecting the optimal protecting group based on the desired downstream chemistry.

Protecting Group Selection

The choice of a protecting group for the 3-amino group of this compound should be guided by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. Orthogonal protecting group strategies are particularly valuable when multiple protecting groups are present in the molecule, allowing for the deprotection of one group without affecting the others.[1][2]

A decision-making workflow for selecting an appropriate protecting group is illustrated below.

G cluster_selection Protecting Group Selection Workflow Start Downstream Reaction Conditions? Acidic Acidic Conditions Start->Acidic Yes Basic Basic Conditions Start->Basic No Boc Boc Group (Acid Labile) Acidic->Boc Hydrogenation Hydrogenation Basic->Hydrogenation No Acetyl Acetyl Group (Acid/Base Labile) Basic->Acetyl Ethyl_Carbamate Ethyl Carbamate (Acid/Base Labile) Basic->Ethyl_Carbamate Other Other/Mild Conditions Hydrogenation->Other No Cbz Cbz Group (Hydrogenolysis) Hydrogenation->Cbz Other->Acetyl

Caption: Decision workflow for protecting group selection.

General Chemical Transformations

The fundamental protecting group strategy involves the reversible masking of the amino group. The protection step involves the reaction of the amine with a protecting reagent to form a less reactive derivative. The deprotection step removes the protecting group, regenerating the free amine.

G cluster_transformation Protection and Deprotection Cycle Amine This compound Protected_Amine N-Protected-2-Bromo-4-methoxypyridin-3-amine Amine->Protected_Amine Protection (e.g., (Boc)2O, Cbz-Cl, Ac2O) Protected_Amine->Amine Deprotection (e.g., TFA, H2/Pd, Base)

Caption: General protection and deprotection scheme.

Quantitative Data Summary

The following table summarizes common protecting groups for amines and their typical reaction conditions. Note that specific yields for the protection of this compound are not widely available in the literature and may require experimental optimization.

Protecting GroupReagentTypical SolventBaseDeprotection ConditionsReference
Boc Di-tert-butyl dicarbonate ((Boc)₂)Dichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), DMAPTrifluoroacetic acid (TFA) in DCM[3]
Cbz Benzyl chloroformate (Cbz-Cl)THF/WaterSodium bicarbonateH₂/Pd-C[4]
Acetyl Acetic anhydride (Ac₂O) or Acetyl chloridePyridine, DCMPyridine, TEAAqueous HCl or NaOH
Ethyl Carbamate Ethyl chloroformatePyridinePyridineAcidic or basic hydrolysis[5]

Experimental Protocols

Note: These are generalized protocols and may require optimization for the specific substrate and scale of the reaction.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

Objective: To synthesize tert-butyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Benzyl Carbamate (Cbz) Protection

Objective: To synthesize benzyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.[4]

Protocol 3: Acetyl (Ac) Protection

Objective: To synthesize N-(2-bromo-4-methoxypyridin-3-yl)acetamide.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O) or Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in pyridine or DCM containing triethylamine (1.5 equiv).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 equiv) or acetyl chloride (1.1 equiv) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Ethyl Carbamate Protection

Objective: To synthesize ethyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate.

Materials:

  • This compound

  • Ethyl chloroformate

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an ice-cold solution of this compound (1.0 equiv) in pyridine, add ethyl chloroformate (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product may be purified by column chromatography or recrystallization if necessary.[5]

Deprotection Protocols

Boc Deprotection with Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[3]

Cbz Deprotection by Hydrogenolysis

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]

Applications in Cross-Coupling Reactions

N-protected this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Protection of the amino group is often crucial to prevent catalyst inhibition and side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C2 position of the pyridine ring and a variety of organoboron reagents. The N-protected this compound can be coupled with aryl or vinyl boronic acids or esters to generate more complex structures.

Buchwald-Hartwig Amination

While the substrate itself is an amine, a protected version can participate in Buchwald-Hartwig amination at the C2 position with a different amine, leading to the synthesis of 2,3-diaminopyridine derivatives after deprotection. The choice of protecting group is critical to ensure it is stable under the basic conditions of the Buchwald-Hartwig reaction.[4][6]

References

Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed one-pot synthetic protocol involving the versatile building block, 2-Bromo-4-methoxypyridin-3-amine. This pyridine derivative is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of amino, bromo, and methoxy functional groups allows for diverse chemical modifications, making it a key component in the development of novel therapeutic agents, particularly for neurological and inflammatory diseases.[1]

The strategic positioning of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds essential to many drug scaffolds.[2][3] This document focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl structures, and proposes a streamlined one-pot protocol to enhance synthetic efficiency.

Experimental Protocols

While direct one-pot protocols for this compound are not extensively documented, established methodologies for similar substituted pyridines can be adapted. Below is a representative two-step protocol for a Suzuki cross-coupling reaction, followed by a proposed one-pot adaptation.

Protocol 1: Standard Two-Step Suzuki Cross-Coupling Reaction

This protocol is adapted from the synthesis of related 5-aryl-2-methylpyridin-3-amine derivatives and serves as a foundational method.[4]

Objective: To synthesize a 2-aryl-4-methoxypyridin-3-amine derivative via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and K₃PO₄ (2.2 equiv).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed One-Pot Suzuki Cross-Coupling Reaction

This proposed protocol aims to improve efficiency by performing the coupling reaction in a single vessel without isolation of intermediates.

Objective: To establish an efficient one-pot synthesis of a 2-aryl-4-methoxypyridin-3-amine derivative.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).

  • Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Purification: Dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Suzuki cross-coupling reactions of a related bromo-aminopyridine compound.[4] These values can serve as a benchmark for optimizing the synthesis with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O901885
24-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O901888
43-Nitrophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O901875

Visualizations

The following diagrams illustrate the proposed one-pot experimental workflow and the general catalytic cycle for the Suzuki-Miyaura reaction.

One_Pot_Suzuki_Workflow cluster_flask One-Pot Reaction Vessel A 1. Add Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B 2. Add Catalyst: - Pd(PPh₃)₄ C 3. Add Solvent: - 1,4-Dioxane/H₂O D 4. Heat & Stir (90-100°C, 18h) E 5. Workup: - Cool - Dilute - Wash D->E F 6. Purification: - Column Chromatography E->F G Final Product: 2-Aryl-4-methoxypyridin-3-amine F->G

Caption: Proposed workflow for the one-pot Suzuki cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim Base Base (e.g., K₃PO₄) Boronic Ar'-B(OR)₂ Halide Ar-Br

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of 2-Bromo-4-methoxypyridin-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative with significant potential as a versatile building block in the discovery and development of novel agrochemicals. The presence of a bromine atom, an amino group, and a methoxy group on the pyridine ring offers multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of compounds with potential herbicidal, fungicidal, and insecticidal activities. The pyridine scaffold is a well-established feature in many commercial agrochemicals, and the specific substitution pattern of this compound allows for the exploration of new chemical spaces to identify next-generation crop protection agents.

This document provides an overview of the potential applications of this compound in agrochemical research, including detailed protocols for the synthesis of bioactive molecules and a summary of their biological activities.

Synthesis of Bioactive Molecules

The chemical structure of this compound allows for various chemical transformations to generate libraries of potential agrochemical candidates. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for constructing complex molecular architectures.

Protocol 1: Synthesis of a Potential Fungicide via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a pyridyl-pyrazole derivative, a class of compounds known for their fungicidal activity, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Experimental Protocol:

Materials:

  • This compound

  • (1-Methyl-1H-pyrazol-5-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-pyrazole derivative.

Quantitative Data for Suzuki-Miyaura Coupling:

Reactant AReactant BCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound(1-Methyl-1H-pyrazol-5-yl)boronic acidPd(OAc)₂ / PPh₃Na₂CO₃Dioxane/Water90-10012-2470-90*

*Yields are estimated based on typical Suzuki-Miyaura couplings with similar substrates and may vary.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling Start This compound + (1-Methyl-1H-pyrazol-5-yl)boronic acid Reaction Pd(OAc)₂ / PPh₃ Na₂CO₃ Dioxane/Water, 90-100 °C Start->Reaction Product Pyridyl-pyrazole Derivative Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Fungicide Candidate Purification->FinalProduct

Caption: Workflow for the synthesis of a potential fungicide via Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a Potential Herbicide via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of an N-arylpyridine derivative. This class of compounds has been explored for herbicidal activity, potentially acting by inhibiting key plant enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Experimental Protocol:

Materials:

  • This compound

  • Substituted Aniline (e.g., 2-fluoro-4-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylpyridine derivative.

Quantitative Data for Buchwald-Hartwig Amination:

Reactant AReactant BCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundSubstituted AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100-11012-2465-85*

*Yields are estimated based on typical Buchwald-Hartwig aminations with similar substrates and may vary.

Diagram of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Amination Start This compound + Substituted Aniline Reaction Pd₂(dba)₃ / Xantphos NaOtBu Toluene, 100-110 °C Start->Reaction Product N-Arylpyridine Derivative Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Herbicide Candidate Purification->FinalProduct

Caption: Workflow for the synthesis of a potential herbicide via Buchwald-Hartwig amination.

Potential Agrochemical Applications and Biological Activity Data

Derivatives of this compound are anticipated to exhibit a range of agrochemical activities. Below is a summary of the biological activities of structurally related compound classes.

Fungicidal Activity

Pyridyl-based fungicides, particularly those containing a pyrazole moiety, are known to be effective against a variety of plant pathogenic fungi. For instance, pyrimidine derivatives have shown significant in vitro fungicidal activities.

Table 1: In Vitro Fungicidal Activity of Pyrimidine Derivatives against various pathogens.

Compound IDPathogenEC₅₀ (µg/mL)
5oPhomopsis sp.10.5
Pyrimethanil (Standard)Phomopsis sp.32.1

Data extracted from a study on pyrimidine derivatives containing an amide moiety.

Herbicidal Activity

N-arylpyridines and fused pyridopyrimidine systems have demonstrated potent herbicidal effects. The mode of action often involves the inhibition of essential plant enzymes.

Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives.

Compound IDTarget WeedConcentration (mM)Inhibition Ranking*
2oBentgrass15 (Good Activity)
Clomazone (Standard)Bentgrass15 (Good Activity)
Flumioxazin (Standard)Bentgrass15 (Good Activity)

*Ranking from 1 (no effect) to 5 (strong inhibition).

Data from a study on the herbicidal activity of novel pyrido[2,3-d]pyrimidine compounds.

Insecticidal Activity

Pyridine-based compounds have also been developed as insecticides. While direct insecticidal data for derivatives of this compound is not available, related structures have shown promise. For example, some thienylpyridine derivatives have been evaluated for their insecticidal activity against aphids.

Signaling Pathways and Mode of Action

The potential agrochemical derivatives of this compound are expected to act on various biological pathways in target organisms.

Diagram of a Potential Fungicidal Mode of Action:

Fungicidal_MoA Fungicide Pyridyl-pyrazole Fungicide SDH Succinate Dehydrogenase (SDH) in Fungal Mitochondria Fungicide->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP ATP Production ETC->ATP Inhibition CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Potential mode of action for a pyridyl-pyrazole fungicide targeting SDH.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient generation of diverse molecular libraries for biological screening. The protocols and data presented herein provide a solid foundation for researchers in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in agriculture.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-4-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A plausible, albeit hypothetical, synthetic route could involve a multi-step process starting from a commercially available pyridine derivative. One potential pathway could be the nitration of 2-bromo-4-methoxypyridine, followed by the reduction of the nitro group to an amine. Another approach could involve the bromination of 4-methoxypyridin-3-amine. The choice of strategy will depend on the availability and cost of starting materials, as well as the regioselectivity of the reactions.

Q2: What are the main challenges in the synthesis of substituted pyridines?

The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions.[1] Regioselectivity is another common issue, often leading to a mixture of isomers that can be difficult to separate.[1] Furthermore, the pyridine nitrogen can interfere with certain reagents, necessitating the use of protecting groups or specific reaction conditions.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine if the reaction is proceeding and when it has reached completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are some common side reactions to be aware of?

In bromination reactions, over-bromination can lead to the formation of di- or tri-brominated products. During nitration, the formation of undesired isomers is a common issue. In reactions involving nucleophilic substitution, competitive side reactions with the solvent or other nucleophiles present in the reaction mixture can occur.

Troubleshooting Guide

This guide addresses potential issues that may be encountered during a hypothetical synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.Optimize the reaction temperature by running small-scale trials at various temperatures.
Inactive Reagents: Reagents may have degraded due to improper storage or age.Use fresh, high-purity reagents. Ensure reagents are stored under the recommended conditions.
Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility or reactivity.Screen different solvents. For example, polar aprotic solvents like DMF or DMSO can be effective for nucleophilic aromatic substitution, while non-polar solvents may be better for other transformations.
Low Yield Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time.Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Moisture or Air Sensitivity: The reaction may be sensitive to moisture or oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Inefficient Purification: Significant product loss may be occurring during workup and purification.Optimize the purification method. Consider alternative techniques such as crystallization, distillation, or different chromatography conditions.
Formation of Multiple Products (Poor Regioselectivity) Reaction Conditions Favoring Isomer Formation: The temperature, solvent, or catalyst may be promoting the formation of undesired isomers.Modify the reaction conditions. For example, in electrophilic aromatic substitution on pyridines, the position of substitution can be influenced by the acidity of the medium.[1]
Steric Hindrance: The directing effects of the substituents may be competing, leading to a mixture of products.Consider using a starting material with a different substitution pattern or employing a directing group to favor the desired isomer.
Difficulty in Product Purification Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making them difficult to separate by chromatography.Alter the column chromatography conditions (e.g., change the solvent system, use a different stationary phase). Consider derivatizing the product or impurities to change their polarity before separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation: Synthesis of Related Pyridine Derivatives

The following table summarizes reaction conditions and yields for the synthesis of isomers and related compounds, which may provide a starting point for developing a protocol for this compound.

Product Starting Material Reagents and Conditions Yield Reference
3-Bromo-2-methoxypyridin-4-amine2-Methoxypyridin-4-amineN-Bromosuccinimide, Dichloromethane, 0°C to 30°C, 30 min92%[2]
2-Bromo-4-methoxypyridine4-Methoxypyridinen-BuLi, N,N-dimethylethanolamine, Hexanes, -20°C; then 1,2-dibromo-1,1,2,2-tetrachloroethane, THF, -78°C to rt62%[3]
2-Amino-4-bromopyridine2,4-Dibromo pyridine-N-oxide1. Ammoniacal liquor, sealed vessel, 90-95°C, 10h; 2. Reduced iron powder, HCl, Ethanol, reflux, 5h80.5% (over 2 steps)[4]

Experimental Protocols for Key Reactions

Protocol 1: Bromination of a Methoxy-substituted Aminopyridine (Analogous to the synthesis of 3-Bromo-2-methoxypyridin-4-amine)[2]

  • Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dichloromethane at 0°C.

  • Slowly add a solution of N-bromosuccinimide (1.0 eq) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating a hypothetical synthesis pathway and a troubleshooting workflow.

G Hypothetical Synthesis of this compound cluster_0 Route A: Nitration then Reduction cluster_1 Route B: Bromination 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxy-3-nitropyridine 2-Bromo-4-methoxy-3-nitropyridine 2-Bromo-4-methoxypyridine->2-Bromo-4-methoxy-3-nitropyridine Nitrating Agent (e.g., HNO3/H2SO4) This compound This compound 2-Bromo-4-methoxy-3-nitropyridine->this compound Reducing Agent (e.g., Fe/HCl, H2/Pd-C) 4-Methoxypyridin-3-amine 4-Methoxypyridin-3-amine 4-Methoxypyridin-3-amine->this compound Brominating Agent (e.g., NBS) Start Start Start->2-Bromo-4-methoxypyridine Commercially Available Start->4-Methoxypyridin-3-amine Requires Synthesis G Troubleshooting Workflow for Synthesis Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC/HPLC) Start->Analyze Incomplete Incomplete Reaction Analyze->Incomplete Starting Material Remains SideProducts Side Products Formed Analyze->SideProducts Multiple Spots Purification Purification Issues Analyze->Purification Product Looks Clean but Low Isolated Yield OptimizeTime Optimize Reaction Time or Temperature Incomplete->OptimizeTime OptimizeConditions Optimize Reagents, Solvent, or Catalyst SideProducts->OptimizeConditions OptimizePurification Optimize Workup and Purification Method Purification->OptimizePurification Re-evaluate Re-evaluate and Repeat Analysis OptimizeTime->Re-evaluate OptimizeConditions->Re-evaluate OptimizePurification->Re-evaluate

References

purification of crude 2-Bromo-4-methoxypyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4-methoxypyridin-3-amine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound and what are the likely impurities?

A common synthetic route is the bromination of 2-methoxypyridin-4-amine using N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM). The primary impurities to consider during purification are unreacted 2-methoxypyridin-4-amine and potentially di-brominated byproducts. Residual succinimide from the NBS reagent may also be present if the aqueous work-up is not thorough.

Q2: What is a recommended starting eluent system for the column chromatography purification of this compound?

A typical eluent system for the silica gel column chromatography of this compound is a mixture of petroleum ether and ethyl acetate. A gradient elution is often employed, starting with a less polar mixture and gradually increasing the polarity. A good starting point is a 5:1 ratio of petroleum ether to ethyl acetate, gradually increasing to 2:1.[1]

Q3: How can I determine the optimal eluent system for my specific crude product?

The optimal eluent system should be determined by Thin Layer Chromatography (TLC) analysis before performing the column chromatography. Test various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[2] The ideal solvent system should provide a good separation between your desired product and any impurities, with the product having an Rf value of approximately 0.2-0.3.[2]

Q4: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

Streaking or tailing of amine-containing compounds on silica gel is a common issue. This is often due to the basic nature of the amine interacting strongly with the slightly acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to improve the peak shape and elution of your compound.

Q5: The separation of my product from an impurity is very poor, and they are co-eluting. What can I do to improve the separation?

If you are experiencing co-elution, consider the following troubleshooting steps:

  • Optimize the Eluent System: A subtle change in the polarity of your eluent can significantly impact separation. Try a shallower gradient, running more column volumes at each polarity step.

  • Use a Longer Column: Increasing the length of your silica gel column can enhance the separation of closely eluting compounds.

  • Reduce the Load: Overloading the column with too much crude product is a common cause of poor separation. As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.

  • Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, often leading to improved resolution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
The product does not move from the origin of the column. The eluent is not polar enough.Gradually and systematically increase the polarity of the eluent system. For example, move from a 5:1 to a 2:1 and then to a 1:1 ratio of petroleum ether to ethyl acetate.
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent system, such as 9:1 petroleum ether to ethyl acetate, and gradually increase the polarity.
The collected fractions are colored, but my pure product should be a yellow oil. Colored impurities are present from the reaction.Ensure a thorough aqueous work-up before chromatography. If colored impurities persist, they should be separated on the column. Monitor fractions by TLC to isolate the pure, correctly colored product.
Cracking or channeling of the silica gel bed. Improper packing of the column or allowing the column to run dry.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always maintain a level of solvent above the silica bed to prevent it from drying out.
Low recovery of the purified product. The compound may have degraded on the silica gel.While this compound is generally stable, highly sensitive compounds can degrade on acidic silica. If degradation is suspected, consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like neutral alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol is based on the purification of crude this compound synthesized from 2-methoxypyridin-4-amine and NBS.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a chamber with different ratios of petroleum ether/ethyl acetate to find the optimal eluent system (aim for a product Rf of 0.2-0.3).[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5:1 petroleum ether/ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.

    • Alternatively, for better separation, perform a "dry loading". Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase (e.g., 5:1 petroleum ether/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 2:1 petroleum ether/ethyl acetate) to facilitate the elution of the product.[1]

    • Collect the eluent in a series of fractions.

  • Monitoring and Product Isolation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a yellow oil.[1]

Data Presentation

Table 1: Summary of Column Chromatography Parameters for this compound Purification

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Petroleum ether and Ethyl acetate
Starting Eluent Ratio 5:1 (Petroleum ether : Ethyl acetate)[1]
Final Eluent Ratio 2:1 (Petroleum ether : Ethyl acetate)[1]
Optimal Product Rf ~0.2 - 0.3[2]
Loading Technique Wet loading (dissolved in minimal DCM) or Dry loading

Experimental Workflow Visualization

experimental_workflow Purification Workflow of this compound crude_product Crude this compound tlc_analysis TLC Analysis to Determine Optimal Eluent crude_product->tlc_analysis column_packing Pack Silica Gel Column tlc_analysis->column_packing sample_loading Load Crude Product onto Column column_packing->sample_loading elution Elute with Petroleum Ether/Ethyl Acetate Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitoring Monitor Fractions by TLC fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Evaporate Solvent combine_fractions->solvent_evaporation pure_product Purified this compound solvent_evaporation->pure_product

References

Technical Support Center: Synthesis and Purification of 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxypyridin-3-amine. The following sections address common byproducts and their removal based on likely synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is a likely and common synthetic route for this compound?

A common and direct method for the synthesis of similar compounds, such as 3-bromo-2-methoxypyridin-4-amine, involves the electrophilic bromination of the corresponding aminomethoxypyridine. Therefore, a probable route for this compound is the direct bromination of 4-methoxypyridin-3-amine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.[1][2]

Q2: My reaction produced multiple spots on the TLC plate. What are the most common byproducts in the synthesis of this compound via bromination?

In the bromination of a substituted pyridine like 4-methoxypyridin-3-amine, several byproducts can be expected:

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-methoxypyridin-3-amine in the reaction mixture.

  • Dibrominated Byproducts: Over-bromination is a common issue, which can lead to the formation of dibromo species.[3] The positions of the second bromine atom will depend on the directing effects of the existing substituents.

  • Isomeric Monobromo Byproducts: While the 2-position is activated for bromination, small amounts of other positional isomers may form.

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a stoichiometric byproduct.[4]

Q3: How can I remove unreacted 4-methoxypyridin-3-amine from my final product?

Unreacted starting material can often be removed through several methods:

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the more polar starting material from the brominated product.

  • Acid-Base Extraction: The basicity of the starting amine and the product may be different enough to allow for separation via extraction with an aqueous acid solution at a specific pH.

  • Recrystallization: If the solubility profiles of the product and the starting material are sufficiently different in a particular solvent system, recrystallization can be an effective purification technique.[5]

Q4: I have a significant amount of a dibrominated byproduct. What is the best way to remove it?

Dibrominated byproducts are typically less polar than the desired monobrominated product.

  • Column Chromatography: This is the most reliable method for separating monobrominated and dibrominated species.

  • Solvent Trituration/Washing: In some cases, dibromo-impurities can be removed by washing or triturating the crude product with a nonpolar solvent like n-hexane or cyclohexane, in which the dibrominated compound may be more soluble.[1]

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the desired product, leaving the more soluble dibrominated byproduct in the mother liquor.[5]

Q5: How can I minimize the formation of dibrominated byproducts during the reaction?

To reduce over-bromination, consider the following adjustments to your reaction conditions:[3]

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS).

  • Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to avoid localized high concentrations.

  • Low Temperature: Perform the bromination at a lower temperature (e.g., 0 °C to -10 °C) to increase selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the starting material is consumed.

Q6: Are there alternative synthetic routes, and what byproducts should I expect from them?

An alternative route could be a copper-catalyzed amination of a 2,X-dibromo-4-methoxypyridine.[6][7] In this case, potential byproducts include:

  • Unreacted Dibromo Starting Material: Incomplete reaction will leave the starting dibrominated pyridine.

  • Diaminated Product: If the reaction is not selective, a second amination can occur, replacing the second bromine atom.

  • Hydrodehalogenation Product: Reduction of one of the bromo groups to a hydrogen atom can occur as a side reaction.

Quantitative Data Summary

The following table summarizes typical yields and purities for related bromination and amination reactions on pyridine rings, providing a general expectation for the synthesis of this compound.

Reaction TypeStarting MaterialProductTypical Yield (%)Typical Purity (after purification) (%)Common ByproductsReference
Bromination 2-methoxypyridin-4-amine3-bromo-2-methoxypyridin-4-amine92-97%>98%Unreacted starting material, dibrominated species[1]
Bromination 2-aminopyridine2-amino-5-bromopyridine & 2-amino-3,5-dibromopyridineVariableVariableDibrominated and other isomeric byproducts[1]
Copper-catalyzed Amination Bromopyridine derivativesAminopyridine derivatives60-95%>95%Diaminated product (<5%), unreacted starting material[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. The choice of eluent will depend on the polarity of the product and byproducts, as determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This step will protonate the basic pyridine nitrogen and amino groups, potentially allowing for separation based on differential partitioning between the organic and aqueous layers. The desired product and basic impurities will move to the aqueous layer.

  • Basification: Separate the aqueous layer and adjust the pH to basic (e.g., pH 9-10) with a suitable base (e.g., 1M NaOH or saturated sodium bicarbonate solution).

  • Re-extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, repeated three times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents for pyridine derivatives include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

cluster_0 Synthetic Pathway and Byproduct Formation SM 4-methoxypyridin-3-amine Product This compound SM->Product Bromination NBS NBS NBS->Product Succinimide Succinimide NBS->Succinimide Dibromo Dibromo-byproduct Product->Dibromo Over-bromination

Caption: Synthetic pathway to this compound and common byproducts.

cluster_1 Troubleshooting Workflow start Crude Reaction Mixture tlc TLC/LC-MS Analysis start->tlc decision Identify Impurities tlc->decision unreacted Unreacted Starting Material Present? decision->unreacted Check for SM dibromo Dibromo Byproduct Present? decision->dibromo Check for Dibromo other Other Impurities? decision->other Check for Others unreacted->dibromo No purify_unreacted Action: Acid-Base Extraction or Column Chromatography unreacted->purify_unreacted Yes dibromo->other No purify_dibromo Action: Column Chromatography or Recrystallization dibromo->purify_dibromo Yes purify_general Action: General Column Chromatography other->purify_general Yes end_node Pure Product other->end_node No purify_unreacted->end_node purify_dibromo->end_node purify_general->end_node

References

Technical Support Center: Optimizing N-Arylation of 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 2-Bromo-4-methoxypyridin-3-amine. The guidance is structured to address common challenges and provide a systematic approach to developing robust and efficient reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-arylation of this compound resulting in low yields?

A1: Low yields in the N-arylation of this substrate can be attributed to several factors:

  • Catalyst Inhibition: The pyridine nitrogen and the adjacent amino group can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[1] This is a common challenge with aminopyridine substrates.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A systematic optimization of these parameters is often necessary to achieve high efficiency.[2]

  • Steric Hindrance: The substituents on both the this compound and the arylating agent can create steric hindrance, slowing down the reaction rate.

  • Side Reactions: Competing side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the arylating agent, can consume starting materials and reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Q2: What are the common side products I should look out for?

A2: Common side products include the hydrodehalogenated starting material (4-methoxy-pyridin-3-amine), the homocoupled biaryl product from the arylating agent, and potentially products from catalyst decomposition. In some cases, diarylation of the amine can occur, although this is less common with secondary amines.

Q3: Which catalytic system is better for this transformation, Palladium or Copper?

A3: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for N-arylation.

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is often the first choice due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4] A wide variety of well-defined catalysts and ligands are commercially available, allowing for systematic screening.[5]

  • Copper-catalyzed Ullmann Condensation: This can be a good alternative, especially when palladium catalysts are ineffective or when cost is a major concern. Traditional Ullmann conditions are harsh, but modern protocols often use ligands to facilitate the reaction under milder conditions.[6][7]

The optimal choice depends on the specific arylating agent and the functional groups present in the molecule. It is often recommended to screen both systems if one is not providing satisfactory results.

Q4: How do I choose the right ligand for my palladium-catalyzed reaction?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like substituted pyridines, sterically hindered and electron-rich phosphine ligands are often preferred. Some commonly used ligands for N-arylation of aryl bromides include:

  • Biarylphosphine ligands: Xantphos, RuPhos, and SPhos are known to be effective for C-N cross-coupling reactions.[2]

  • Ferrocenylphosphine ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be a good choice.

Screening a panel of ligands is the most effective way to identify the optimal one for your specific substrate combination.

Q5: What is the role of the base and which one should I use?

A5: The base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Common bases for Buchwald-Hartwig amination include:

  • Strong bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very effective but may not be compatible with base-sensitive functional groups.[4]

  • Weaker bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that offer better functional group tolerance.[2]

The solubility of the base in the reaction solvent is also an important consideration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-activated catalyst or ensure your palladium source is of high quality. Consider screening different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂).
Catalyst poisoning by the substrateIncrease catalyst loading. Screen different ligands that are more resistant to coordination by the pyridine nitrogen, such as bulky biarylphosphine ligands.
Inappropriate baseThe base may be too weak or insoluble. Try a stronger base (e.g., NaOtBu) if your substrate allows, or switch to a more soluble base. If using a weaker base like K₃PO₄, ensure it is finely powdered and well-dispersed.
Poor solvent choiceThe starting materials may not be fully soluble. Try a different solvent or a solvent mixture (e.g., toluene, dioxane, THF).
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water or other protic sourcesEnsure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.
Catalyst decompositionThis can be indicated by the formation of palladium black. Lowering the reaction temperature and extending the reaction time may help. Using a more stable pre-catalyst can also be beneficial.
Reaction Stalls Catalyst deactivation over timeThe catalyst may have a limited lifetime under the reaction conditions. Consider a slow addition of the catalyst or using a more robust catalytic system.
Product inhibitionThe N-arylated product may be coordinating to the palladium center and inhibiting further reaction.[2] Diluting the reaction mixture or using a different ligand might mitigate this issue.

Data Presentation: Reaction Conditions for N-Arylation

The following tables summarize typical starting conditions for palladium- and copper-catalyzed N-arylation of aryl bromides. These should be considered as starting points for optimization.

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Parameter Recommendation Examples
Palladium Precursor 1-5 mol%Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂
Ligand 1.2-2.4 equivalents relative to PdXantphos, RuPhos, SPhos, BINAP, dppf
Base 1.5-2.5 equivalentsNaOtBu, Cs₂CO₃, K₃PO₄, LHMDS
Solvent 0.1 - 0.5 MToluene, Dioxane, THF
Temperature 80 - 120 °C-
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation (Ullmann Condensation)

Parameter Recommendation Examples
Copper Source 5-20 mol%CuI, Cu₂O, CuBr
Ligand 10-40 mol% (if used)1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-proline
Base 2-3 equivalentsK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 0.2 - 1.0 MDMF, DMSO, Dioxane
Temperature 100 - 160 °C-
Reaction Time 12 - 48 hoursMonitored by TLC or LC-MS

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of this compound

This is a general procedure and should be optimized for each specific arylating agent.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylating agent (1.1-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(X)L_n Pd0->PdII_complex + Ar-X ArylHalide Ar-X (this compound) OxAdd Oxidative Addition PdII_amido Ar-Pd(II)(NR₂)L_n PdII_complex->PdII_amido + R₂NH - HX Amine R₂NH Base Base BaseH Base-H⁺ PdII_amido->Pd0 Product Ar-NR₂ PdII_amido->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity & Inertness (Anhydrous solvents, fresh reagents, inert atmosphere) Start->Check_Reagents Screen_Ligands Screen a Panel of Ligands (e.g., Xantphos, RuPhos, dppf) Check_Reagents->Screen_Ligands If reagents are pure Screen_Bases Screen Different Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) Screen_Ligands->Screen_Bases If still low yield Success Optimized Conditions Screen_Ligands->Success Improved yield Screen_Solvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents If still low yield Screen_Bases->Success Improved yield Vary_Temp Vary Reaction Temperature (80-120°C) Screen_Solvents->Vary_Temp If still low yield Screen_Solvents->Success Improved yield Consider_Cu Consider Copper Catalysis (Ullmann Condensation) Vary_Temp->Consider_Cu If still low yield Vary_Temp->Success Improved yield Consider_Cu->Success Improved yield

Caption: A logical workflow for troubleshooting low-yielding N-arylation reactions.

References

Technical Support Center: Regioselective Synthesis of 2-Bromo-4-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 2-Bromo-4-methoxypyridin-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of this compound?

The primary challenge lies in controlling the regioselectivity of the bromination reaction. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult.[1] However, the starting material, 4-methoxypyridin-3-amine, contains two activating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. Both are ortho-, para-directing, leading to a complex interplay of directing effects that can result in a mixture of brominated isomers. The desired product is the 2-bromo isomer, but bromination at other positions, such as the 5- or 6-position, can occur.

Q2: Which brominating agents are most suitable for this synthesis?

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic and heteroaromatic compounds.[2] It is generally milder and more selective than elemental bromine (Br₂), which can lead to over-bromination and the formation of byproducts.[3] The choice of solvent and reaction temperature can further influence the selectivity of NBS.

Q3: How do the amino and methoxy groups influence the regioselectivity of bromination on the pyridine ring?

Both the amino and methoxy groups are electron-donating and activate the pyridine ring towards electrophilic aromatic substitution. They direct incoming electrophiles to the ortho and para positions. In 4-methoxypyridin-3-amine:

  • The amino group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6).

  • The methoxy group at C4 strongly activates the ortho positions (C3 and C5).

The desired bromination at the C2 position is favored by the directing effect of the C3-amino group. However, the C5 position is activated by the C4-methoxy group, and the C6 position is activated by the C3-amino group, leading to potential formation of 5-bromo and 6-bromo isomers as side products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired 2-Bromo Isomer - Competing side reactions leading to other isomers (e.g., 5-bromo, 6-bromo).- Over-bromination (di-bromination).- Decomposition of starting material or product.- Incomplete reaction.- Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can increase the selectivity for the kinetically favored product.- Slow Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution dropwise to maintain a low concentration and minimize over-bromination.[2]- Use a Milder Brominating Agent: If using Br₂, switch to NBS.[2]- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent byproduct formation.[4]
Formation of Multiple Isomers - Strong activating effects of both the amino and methoxy groups.- Reaction conditions are not optimized for regioselectivity.- Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, DMF).[2]- Protecting Groups: Consider protecting the more activating amino group as an amide to modulate its directing effect, followed by deprotection.
Difficulty in Purifying the Product - Similar polarities of the desired product and isomeric byproducts.- Chromatography Optimization: Use a high-resolution column chromatography system. Experiment with different solvent systems for better separation.- Recrystallization: Attempt recrystallization from various solvent mixtures to selectively crystallize the desired isomer.
Reaction Not Proceeding to Completion - Inactive brominating agent.- Insufficient reaction time or temperature.- Check Reagent Quality: Use a fresh bottle of NBS, as it can decompose over time.- Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while carefully monitoring for the formation of byproducts by TLC.

Experimental Protocols

Protocol 1: Regioselective Bromination of 4-methoxypyridin-3-amine using NBS

This protocol is adapted from a similar synthesis of 3-bromo-2-methoxypyridin-4-amine.[5]

Materials:

  • 4-methoxypyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methoxypyridin-3-amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes key data for the starting material and the desired product.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
4-methoxypyridin-3-amineC₆H₈N₂O124.1433631-09-03
This compoundC₆H₇BrN₂O203.04109613-97-0

Note: The yields for the regioselective synthesis of this compound can vary significantly depending on the reaction conditions and need to be optimized.

Visualizations

Experimental Workflow for Regioselective Bromination

G cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Workup and Purification start Dissolve 4-methoxypyridin-3-amine in Dichloromethane cool Cool to 0°C start->cool add_nbs Slowly add N-Bromosuccinimide cool->add_nbs react Stir at Room Temperature (Monitor by TLC) add_nbs->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of 2-Bromo Isomer isomers Isomer Formation start->isomers over_bromination Over-bromination start->over_bromination incomplete_reaction Incomplete Reaction start->incomplete_reaction optimize_temp Lower Reaction Temperature isomers->optimize_temp slow_addition Slow Reagent Addition over_bromination->slow_addition check_reagent Check Reagent Purity incomplete_reaction->check_reagent monitor_reaction Monitor Reaction (TLC/LC-MS) incomplete_reaction->monitor_reaction

Caption: Troubleshooting guide for low yield in the bromination reaction.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is not working. I'm observing no product formation or very low conversion. What are the likely causes?

A1: Failure of this specific Suzuki coupling is often attributed to the challenging nature of the substrate. This compound is an electron-rich and sterically hindered pyridine derivative. The primary reasons for failure include:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring and the adjacent amino group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3]

  • Slow Oxidative Addition: The electron-donating methoxy and amine groups increase the electron density on the pyridine ring. This makes the carbon-bromine bond stronger and the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step, more difficult.[4][5]

  • Steric Hindrance: The proximity of the bromo, methoxy, and amine substituents can sterically impede the approach of the bulky palladium catalyst to the C-Br bond.[1][6]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for challenging substrates and may not be optimal in your current setup.[1][7]

Q2: How can I overcome catalyst deactivation when working with this compound?

A2: To mitigate catalyst deactivation, selecting the appropriate ligand is crucial.

  • Use Bulky, Electron-Rich Ligands: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][2] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and their steric bulk can disfavor the inhibitory coordination of the pyridine nitrogen.[2]

  • Select an Appropriate Pre-catalyst: Using a pre-formed palladium(II) pre-catalyst that is efficiently reduced in situ to the active palladium(0) species can be beneficial.

Q3: What are the most common side reactions with this substrate and how can they be minimized?

A3: The two most prevalent side reactions are protodebromination of the starting material and homocoupling of the boronic acid/ester.

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-methoxypyridin-3-amine. It can be caused by trace amounts of water or other proton sources.

    • Solution: Ensure the use of anhydrous solvents and reagents.[8] Running the reaction under strictly inert conditions is also important.

  • Homocoupling: This is the self-coupling of the boronic acid partner to form a biaryl byproduct.[2] This side reaction is often promoted by the presence of oxygen.[8][9]

    • Solution: Thoroughly degas all solvents and the reaction mixture before heating.[8] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

Q4: My starting material is being consumed, but I am seeing a complex mixture of byproducts. What could be the issue?

A4: The formation of a complex mixture of byproducts could indicate that the reaction conditions are too harsh, leading to decomposition of the starting materials or the desired product.

  • Lower the Reaction Temperature: While higher temperatures can sometimes overcome a high activation barrier, they can also promote side reactions.[2] Try running the reaction at a lower temperature for a longer period.

  • Screen Different Bases: The choice of base is critical. Strong bases can sometimes lead to decomposition. Consider screening a variety of bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][3] The strength and solubility of the base can significantly influence the reaction outcome.[10][11][12]

Data Presentation: Recommended Reaction Conditions

The following table summarizes a range of conditions that have been found to be effective for challenging Suzuki-Miyaura couplings of heteroaryl halides. These should be considered as a starting point for optimization.

ParameterRecommended ConditionsRationale & Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands to accelerate oxidative addition and prevent catalyst deactivation.[1][2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial and often needs to be screened. K₃PO₄ is frequently effective in challenging couplings.[2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common. Ensure solvents are thoroughly degassed.[3][13]
Temperature 80-120 °CHigher temperatures may be required, but should be optimized to minimize byproduct formation.[3]
Boronic Acid Partner Boronic acid or Boronate esterPinacol esters or MIDA boronates can be more stable and less prone to protodeboronation.[2][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for your specific boronic acid coupling partner.

1. Preparation:

  • Oven-dry all glassware (e.g., Schlenk flask or reaction vial) and allow it to cool under an inert atmosphere.[8]

  • Degas all solvents by bubbling argon or nitrogen through them for at least 30 minutes or by using freeze-pump-thaw cycles.[2][8]

2. Reaction Setup:

  • To the reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).[3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3][8]

3. Reaction:

  • Add the degassed solvent(s) via syringe.[1][2]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[1][3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2][3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_oxadd cluster_trans cluster_redelim Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex ArX R¹-X (this compound) OxAdd Oxidative Addition ArX->PdII_complex PdII_biaryl R¹-Pd(II)L₂-R² PdII_complex->PdII_biaryl Base Base (e.g., K₃PO₄) Boronate [R²-B(OR)₂(OH)]⁻ Base->Boronate Boronic R²-B(OR)₂ Boronic->Boronate Transmetalation Transmetalation Boronate->PdII_biaryl PdII_biaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_biaryl->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) CheckReagents Are reagents and solvents pure and anhydrous? Start->CheckReagents Purify Purify/Dry Reagents & Solvents CheckReagents->Purify No CheckConditions Is the catalyst system appropriate? CheckReagents->CheckConditions Yes Purify->CheckReagents ChangeCatalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) & Screen Pd Source CheckConditions->ChangeCatalyst No CheckBase Is the base optimal? CheckConditions->CheckBase Yes ChangeCatalyst->CheckBase ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) CheckBase->ScreenBases No CheckTemp Is temperature optimal? CheckBase->CheckTemp Yes ScreenBases->CheckTemp OptimizeTemp Optimize Temperature (e.g., 80-120 °C) CheckTemp->OptimizeTemp No Success Reaction Successful CheckTemp->Success Yes OptimizeTemp->Success

Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.

Potential Side Reactions

Side_Reactions StartingMaterial This compound (Ar-Br) DesiredProduct Desired Product (Ar-R) StartingMaterial->DesiredProduct Suzuki Coupling Protodebromination Protodebromination StartingMaterial->Protodebromination H⁺ Source CatalystDeactivation Catalyst Deactivation StartingMaterial->CatalystDeactivation Coordination BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->DesiredProduct Suzuki Coupling Homocoupling Homocoupling BoronicAcid->Homocoupling O₂ ProtodebrominationProduct 4-methoxypyridin-3-amine (Ar-H) Protodebromination->ProtodebrominationProduct HomocouplingProduct Biaryl Byproduct (R-R) Homocoupling->HomocouplingProduct InactiveComplex Inactive Pd-Pyridine Complex CatalystDeactivation->InactiveComplex

Caption: Common side reactions in the Suzuki coupling of 2-bromo-pyridines.

References

analytical techniques for monitoring the progress of 2-Bromo-4-methoxypyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress of chemical reactions involving 2-Bromo-4-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?

A1: The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice of technique depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I quickly check if my reaction is proceeding?

A2: Thin Layer Chromatography (TLC) is the fastest method for a quick qualitative check.[3] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the consumption of the starting material and the formation of the product.[4]

Q3: When should I use HPLC instead of TLC?

A3: HPLC is preferred for quantitative analysis, providing detailed information on the concentration of reactants, products, and byproducts.[5] It is particularly useful when you need to determine the precise conversion rate, purity of the product, or when the components of the reaction mixture have very similar polarities and are difficult to separate by TLC.

Q4: What is the advantage of using LC-MS?

A4: LC-MS combines the separation capabilities of HPLC with the identification power of mass spectrometry. This is invaluable for identifying unknown byproducts or confirming the molecular weight of the desired product, especially in complex reaction mixtures.[5]

Q5: Can NMR spectroscopy be used for reaction monitoring?

A5: Yes, NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation and quantification of species in the reaction mixture without the need for calibration.[6] It provides detailed structural information about the reactants, intermediates, and products.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the amine group. - Column degradation. - Sample overload.- Add a modifier like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for amines. - Use a new or different C18 column. - Reduce the injection volume or dilute the sample.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature.[7] - Equilibrate the column with the mobile phase for a sufficient time before injection.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use fresh, high-purity solvents for the mobile phase. - Run a blank gradient to wash the column. - Implement a needle wash step in the autosampler method.
No Peaks Detected - Incorrect UV detector wavelength. - Sample degradation. - No injection occurred.- Determine the UV absorbance maximum of this compound and set the detector accordingly. - Ensure sample stability in the chosen solvent. - Check the autosampler for proper operation.
Thin Layer Chromatography (TLC)
Issue Possible Cause Troubleshooting Steps
Spots are Streaking/Tailing - The compound is too polar for the solvent system. - The sample is too concentrated. - Interaction with the silica gel (common for amines).- Increase the polarity of the eluent. - Dilute the sample before spotting. - Add a small amount of a base like triethylamine or ammonia to the developing solvent to reduce tailing of basic compounds.
Rf values are too high or too low - Inappropriate solvent system polarity.- If Rf is too high (spots run to the top), decrease the polarity of the solvent system. - If Rf is too low (spots remain at the baseline), increase the polarity of the solvent system.
Two Spots for a Pure Compound - Protonation of the amine on the silica plate. - Compound degradation on the silica plate.- Add a small amount of base to the eluent.[8] - Spot the sample and run the TLC plate immediately. Consider using a different stationary phase (e.g., alumina).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad Peaks - Presence of paramagnetic impurities. - Sample aggregation. - Chemical exchange.- Filter the sample or pass it through a small plug of silica. - Dilute the sample or try a different solvent. - Acquire the spectrum at a different temperature.
Poor Signal-to-Noise Ratio - Insufficient sample concentration. - Not enough scans acquired.- Increase the concentration of the sample. - Increase the number of scans.[9]
Distorted Spectral Lineshapes - Sample inhomogeneity caused by the reaction.- Use advanced data processing techniques or specialized NMR pulse sequences to mitigate these effects.[6]

Experimental Protocols

Protocol 1: Generic HPLC Method for Reaction Monitoring

This method is a starting point and may require optimization for specific reaction mixtures.

  • Instrumentation: HPLC system with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[10]

  • Gradient:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm (or the UV maximum of the analyte).[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[5][10]

Protocol 2: TLC for Reaction Progress Monitoring
  • Plate: Silica gel 60 F-254.[3]

  • Eluent (Starting Point): A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. The ratio should be optimized to achieve an Rf of the starting material between 0.2 and 0.4. For amines, a common solvent system is n-butanol-water-acetic acid.[3]

  • Procedure:

    • On the TLC plate, draw a baseline in pencil.

    • Spot three lanes: the limiting reactant, a co-spot (reactant and reaction mixture), and the reaction mixture.[4]

    • Place the TLC plate in a developing chamber containing the eluent.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with iodine or Verghn's reagent).[3]

    • The reaction is progressing if the spot corresponding to the starting material diminishes in the reaction mixture lane and a new spot (the product) appears.

Protocol 3: NMR Sample Preparation for Reaction Monitoring
  • Sample Preparation:

    • At various time points, take an aliquot from the reaction mixture.

    • If necessary, quench the reaction in the aliquot (e.g., by adding a suitable reagent or by rapid cooling).

    • Remove the reaction solvent under reduced pressure if it interferes with the NMR solvent signals.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • Transfer the solution to an NMR tube for analysis.

  • Acquisition: Acquire a standard ¹H NMR spectrum. The disappearance of peaks corresponding to the starting material and the appearance of new peaks for the product can be used to monitor the reaction progress.[9]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Analytical Monitoring cluster_outcome Analysis Outcome Reaction This compound Reaction TLC TLC Analysis (Qualitative) Reaction->TLC Quick Check HPLC HPLC Analysis (Quantitative) Reaction->HPLC Detailed Analysis NMR NMR Analysis (Structural) Reaction->NMR In-depth Analysis Progress Reaction Progress TLC->Progress LCMS LC-MS Analysis (Identification) HPLC->LCMS If unknowns present HPLC->Progress Purity Product Purity HPLC->Purity Byproducts Byproduct Identification LCMS->Byproducts Structure Structure Confirmation NMR->Structure

Caption: Workflow for monitoring reactions of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_tlc TLC Issues cluster_solutions Potential Solutions Start Analytical Issue Encountered PoorPeak Poor Peak Shape Start->PoorPeak BadRetention Inconsistent Retention Start->BadRetention Streaking Spot Streaking Start->Streaking WrongRf Rf Too High/Low Start->WrongRf ModifyMobilePhase Adjust Mobile Phase (pH, polarity, additives) PoorPeak->ModifyMobilePhase CheckColumn Check/Replace Column PoorPeak->CheckColumn AdjustConcentration Dilute Sample PoorPeak->AdjustConcentration BadRetention->ModifyMobilePhase BadRetention->CheckColumn Streaking->ModifyMobilePhase Streaking->AdjustConcentration WrongRf->ModifyMobilePhase

Caption: Troubleshooting logic for common analytical issues.

References

stability of 2-Bromo-4-methoxypyridin-3-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of reactivity on 2-Bromo-4-methoxypyridin-3-amine under acidic or basic conditions?

A1: The molecule has several functional groups that can be susceptible to degradation under acidic or basic conditions:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and prone to protonation under acidic conditions. This can alter the electron density of the entire ring system, potentially influencing the reactivity of the substituents.

  • Amino Group (-NH2): The amino group is also basic and will be protonated in acidic solutions to form an ammonium salt. This protonation deactivates the ring towards electrophilic attack but may influence its stability.

  • Bromo Group (-Br): The bromo group at the 2-position is a potential leaving group, especially in nucleophilic aromatic substitution (SNA) reactions, which can be facilitated under basic conditions.[1][2] The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2]

  • Methoxy Group (-OCH3): Ether linkages, such as the methoxy group, can be susceptible to cleavage under strong acidic conditions, typically via an SN1 or SN2 mechanism, to form a phenol and an alkyl halide.

Q2: How is this compound expected to behave under acidic conditions?

A2: Under acidic conditions, the primary expected reactions are protonation of the pyridine nitrogen and the exocyclic amino group. This will increase the water solubility of the compound. Under more forcing acidic conditions (e.g., strong acid and heat), hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway. Desulfonation can occur in the presence of dilute hot aqueous acid for sulfonic acid groups, a principle that can be extended to other functional groups.[3]

Q3: What is the likely stability of this compound under basic conditions?

A3: Under basic conditions, the compound is susceptible to nucleophilic aromatic substitution, where the bromo group is displaced by a nucleophile.[1][2] If the base is a hydroxide ion (e.g., in aqueous NaOH), this could lead to the formation of 2-hydroxy-4-methoxypyridin-3-amine. The rate of this substitution would depend on the concentration of the base and the temperature. Pyridine bases are known to catalyze the hydrolysis of esters, indicating their reactivity in basic environments.[4]

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To maximize shelf life, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation over time. Supplier recommendations often suggest storage at 2-8°C, protected from light, and in an inert gas.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the analytical chromatogram (e.g., HPLC, LC-MS) after exposing the compound to acidic mobile phases.

  • Possible Cause: Degradation of the analyte on the analytical column or in the mobile phase. The acidic mobile phase may be causing hydrolysis of the methoxy group or other acid-catalyzed reactions.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: This will help determine if the degradation is happening over time in the prepared solution.

    • Use a less acidic mobile phase: If possible, adjust the pH of the mobile phase to be closer to neutral.

    • Decrease the residence time on the column: Use a shorter column or a faster flow rate.

    • Analyze by a different technique: If possible, use a technique that does not require an acidic mobile phase to confirm the purity of the sample.

Issue 2: The compound shows poor recovery from a reaction mixture worked up with a strong base.

  • Possible Cause: The compound may be degrading under the basic conditions of the workup. Nucleophilic substitution of the bromo group with hydroxide is a likely cause.

  • Troubleshooting Steps:

    • Use a milder base: Consider using a weaker base like sodium bicarbonate or an organic base (e.g., triethylamine) for the workup.

    • Keep the temperature low: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of potential degradation reactions.

    • Minimize the exposure time: Complete the basic workup as quickly as possible.

    • Analyze the aqueous layer: Check for the presence of more polar degradation products in the aqueous phase.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound under acidic and basic conditions based on general chemical principles.

G cluster_acid Acidic Conditions Start_A This compound Protonated Protonated Species (Pyridinium and Ammonium) Start_A->Protonated H+ Hydrolyzed 2-Bromo-3-amino-4-hydroxypyridine Protonated->Hydrolyzed H2O, Heat G cluster_base Basic Conditions Start_B This compound Substituted 2-Hydroxy-4-methoxypyridin-3-amine Start_B->Substituted OH-, Heat G Start Obtain Pure Compound Protocol Design Stability Protocol (Stress Conditions, Time Points) Start->Protocol Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Protocol->Forced_Deg Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) Forced_Deg->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data ID Identify Structure of Major Degradants Data->ID Report Generate Stability Report ID->Report

References

workup procedures for reactions containing 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 2-Bromo-4-methoxypyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a standard extractive workup procedure for reactions involving this compound?

A typical workup begins after the reaction is deemed complete by a monitoring technique like TLC or LC-MS. The mixture is cooled to room temperature and then quenched, often by pouring it into water or a saturated aqueous solution like ammonium chloride (NH₄Cl).[1] The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[1][2] The combined organic layers are subsequently washed with water and then brine to remove water-soluble impurities and salts.[3] Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

Q2: I am experiencing low yields after the aqueous wash. Is my product water-soluble?

Yes, this is a common issue. The pyridine nitrogen and the exocyclic amine group in this compound can be protonated under acidic conditions, forming a salt that is soluble in the aqueous layer.[5] To prevent this loss, ensure the pH of the aqueous phase is neutral or slightly basic during extraction.[6] If you suspect product loss, you can saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of your organic product in the aqueous phase.[7] It is always good practice to save all aqueous layers until you have confirmed the location of your product.[8]

Q3: My post-workup TLC shows multiple spots. What are the likely impurities?

Besides unreacted starting material, common impurities in cross-coupling reactions (like Suzuki or Buchwald-Hartwig) include:

  • Homocoupled Products: Formed from the coupling of two molecules of the starting bromopyridine or the coupling partner.[9]

  • Protodebrominated Product (4-methoxypyridin-3-amine): The bromine atom is replaced by a hydrogen atom. This can be caused by protic impurities or high reaction temperatures.[9]

  • Di-substituted Products: If the reaction conditions are not carefully controlled, substitution at other positions on the pyridine ring can occur.[7]

  • Catalyst Residues: Palladium catalysts and ligands (e.g., phosphine oxides) can persist through the workup.[2][10]

Q4: What is the most effective method for purifying my product?

The best purification technique depends on the product's physical state and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and often most effective method for separating the desired product from starting materials, byproducts, and catalyst residues due to differences in polarity.[3][11]

  • Recrystallization: If your product is a solid and a suitable solvent can be identified, recrystallization is an excellent method for achieving high purity, particularly for removing small amounts of impurities.[11]

Q5: My product appears to be decomposing or streaking during silica gel column chromatography. How can I fix this?

Pyridine-containing compounds can interact strongly with the acidic surface of standard silica gel, leading to poor separation and potential decomposition.[6] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine, or by using neutral alumina as the stationary phase.[6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Product lost during aqueous workup. The amine and pyridine functionalities can be protonated. Ensure the aqueous layer is neutral or slightly basic during extraction. A brine wash can also reduce the product's aqueous solubility.[5][6][7]
Incomplete reaction. Monitor the reaction closely using TLC or LC-MS to ensure all starting material is consumed before beginning the workup.[7]
Product is volatile. If the product has a low boiling point, it may be lost during solvent removal. Check the solvent in the rotovap trap.[8]
Emulsion Forms During Extraction High concentration of reagents or fine precipitates. Add a saturated brine solution to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. In difficult cases, filtering the entire mixture through a pad of Celite may be necessary.[12]
Oily Product Instead of Solid Residual high-boiling solvent (e.g., DMF, DMSO). If using a polar aprotic solvent, quench the reaction by pouring it into a large volume of cold water to precipitate the product.[7] Wash the organic layer extensively with water (e.g., 5 x 10 mL of water for every 5 mL of DMF) during extraction.[10]
Presence of impurities. The crude product may require further purification by column chromatography or recrystallization to obtain a solid.[7]
Contamination with Byproducts Homocoupling or Protodebromination. These side reactions are often promoted by high temperatures or the presence of oxygen/water. Optimize reaction conditions (e.g., lower temperature, ensure anhydrous conditions, thoroughly degas solvents) to minimize their formation.[9]
Contamination with Phosphine Oxides (from ligands). Triphenylphosphine oxide can sometimes be removed by suspending the crude residue in a non-polar solvent like pentane/ether and filtering, as the oxide is often insoluble.[10]

Experimental Protocols

Protocol 1: General Extractive Workup
  • Cooling & Quenching: Once the reaction is complete, allow the reaction vessel to cool to room temperature. Pour the mixture into a separatory funnel containing water or a saturated aqueous NH₄Cl solution.[1]

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate).[2] Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer. Wash the organic layer sequentially with water and then saturated brine.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[4]

  • Filtration & Concentration: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Protocol 2: Flash Column Chromatography
  • Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a column, allowing it to pack evenly without air bubbles.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.[11]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.[11]

  • Fraction Collection: Collect fractions in separate test tubes and analyze them by TLC to identify which ones contain the pure product.[11]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11] Note: For pyridine-containing compounds, consider adding ~0.5-1% triethylamine to the eluent to prevent streaking and improve separation.[6]

Visualizations

experimental_workflow cluster_purification Purification Options A Reaction Completion (Monitored by TLC/LC-MS) B Cool to Room Temperature & Quench A->B C Aqueous Workup (Extraction & Washes) B->C D Dry Organic Layer (e.g., Na2SO4) C->D E Filter & Concentrate (Rotary Evaporation) D->E F Crude Product E->F G Purification F->G H Pure Product G1 Flash Column Chromatography G1->H G2 Recrystallization G2->H

Caption: A generalized workflow for the workup and purification of products from reactions containing this compound.

troubleshooting_yield Start Low Product Yield After Workup Q1 Was the aqueous layer's pH checked during extraction? Start->Q1 A1_Yes Yes, pH was neutral/basic Q1->A1_Yes Yes A1_No No, pH was acidic or unknown Q1->A1_No No Q2 Did TLC analysis confirm reaction completion? A1_Yes->Q2 S1 Potential Cause: Product protonated and lost to aqueous layer. Solution: Re-extract aqueous layers after basifying. In future, maintain neutral/basic pH and use brine wash. A1_No->S1 A2_Yes Yes, starting material was consumed Q2->A2_Yes Yes A2_No No, starting material remained Q2->A2_No No Q3 Is the product potentially volatile? A2_Yes->Q3 S2 Potential Cause: Incomplete reaction. Solution: Optimize reaction (time, temperature, reagents) before repeating. A2_No->S2 A3_Yes Yes, low molecular weight Q3->A3_Yes Yes A3_No No, high molecular weight Q3->A3_No No S3 Potential Cause: Product lost during concentration. Solution: Use lower temperature and pressure during solvent removal. Check rotovap trap. A3_Yes->S3 End Other issues likely. (e.g., decomposition) A3_No->End

Caption: A troubleshooting decision tree for diagnosing causes of low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-methoxypyridin-3-amine and Other Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-methoxypyridin-3-amine with other bromopyridine derivatives in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Understanding the nuanced reactivity of these versatile building blocks is crucial for the efficient design and execution of synthetic routes in medicinal chemistry and materials science. The information presented is supported by experimental data to aid in substrate selection and reaction optimization.

Introduction to Bromopyridine Reactivity

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the position of the bromine atom on the pyridine ring and the electronic nature of other substituents. The electron-deficient character of the pyridine ring, owing to the electronegative nitrogen atom, influences the ease of the rate-determining oxidative addition step in the catalytic cycle.

Generally, the reactivity of unsubstituted bromopyridine isomers follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electronic activation of the C-Br bond, which is most pronounced at the positions para (4-) and ortho (2-) to the ring nitrogen. Substituents on the pyridine ring can further modulate this reactivity. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups can increase the electron density of the ring, which may affect the oxidative addition step. Conversely, electron-withdrawing groups (EWGs) can enhance the electrophilicity of the carbon bearing the bromine, potentially increasing reactivity.

This compound possesses a unique substitution pattern with a bromine at the 2-position, an electron-donating amino group at the 3-position, and an electron-donating methoxy group at the 4-position. This combination of substituents leads to a distinct reactivity profile that will be explored in the following sections.

Comparative Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids, providing a comparative context for the reactivity of this compound.

Bromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285[1]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001275-85[2]
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001660-70[3]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O808>90[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001281[1]
2-Bromo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O80692

Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.

Comparative Data in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The table below presents a comparison of reaction outcomes for the amination of different bromopyridines.

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101878[5][6]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene1001685-95[7][8]
3-BromopyridineMorpholinePd(OAc)₂ / RuPhosLiHMDSTHF651276[9]
4-BromopyridineAnilinePd(PPh₃)₄Cs₂CO₃Toluene1001680-90[10]
2-Bromo-4-methylpyridineAnilinePd₂(dba)₃ / XantphosK₃PO₄Dioxane1002475[5]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651683[9]

Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv.).

  • Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition (R-X) pd0->oa Ar-Br pd2 R-Pd(II)-X L2 oa->pd2 trans Transmetalation (R'-B(OR)2 + Base) pd2->trans Ar'-B(OR)2 pd2_r R-Pd(II)-R' L2 trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product R-R' re->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition (Ar-X) pd0->oa Ar-Br pd2 Ar-Pd(II)-X L2 oa->pd2 amine_coordination Amine Coordination (R2NH) pd2->amine_coordination pd2_amine [Ar-Pd(II)(NHR2)-L2]X amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR2 L2 deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regeneration product Ar-NR2 re->product Experimental_Workflow start Start setup Reaction Setup Weigh Reagents Add to Flask start->setup inert Inert Atmosphere Evacuate & Backfill setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir solvent->reaction monitor Monitor Progress | {TLC / LC-MS} reaction->monitor monitor->reaction Incomplete workup Workup Cool, Dilute, Wash monitor->workup Complete purify Purification Column Chromatography workup->purify end End purify->end

References

Spectroscopic Analysis for Structural Confirmation of 2-Bromo-4-methoxypyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods to confirm the structure of 2-Bromo-4-methoxypyridin-3-amine, contrasting its expected spectral features with those of its close structural isomers.

This document outlines the key expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. By comparing this predicted data with experimental data from related compounds, researchers can gain a high degree of confidence in their product's structure.

Comparative Spectroscopic Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR Data (Predicted/Reported)Mass Spectrometry (m/z)
This compound C₆H₇BrN₂O203.04Predicted: δ ~7.7 (d, 1H), ~6.9 (d, 1H), ~4.5 (s, br, 2H, NH₂), ~3.9 (s, 3H, OCH₃) ppmPredicted [M+H]⁺: 202.9815[1]
3-Bromo-2-methoxypyridin-4-amineC₆H₇BrN₂O203.04Reported: δ 7.67 (d, J=5.6 Hz, 1H), 6.26 (d, J=5.6 Hz, 1H), 3.90 (s, 3H) ppm[2]Reported [M+1]⁺: 203.09[2]

Detailed Experimental Protocols

Standard spectroscopic analysis protocols are applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Spectroscopic Data Interpretation and Comparison

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most powerful tools for distinguishing between isomers.

  • This compound (Predicted):

    • Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two pyridine protons. The proton at position 5 would likely be downfield of the proton at position 6 due to the electronic effects of the substituents.

    • A singlet for the methoxy group protons (OCH₃) around δ 3.9 ppm.

    • A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O.

  • 3-Bromo-2-methoxypyridin-4-amine (Reported):

    • The reported spectrum shows two doublets at δ 7.67 and 6.26 ppm, with a coupling constant of 5.6 Hz, characteristic of ortho-coupled protons on a pyridine ring.[2]

    • A singlet for the methoxy group is observed at δ 3.90 ppm.[2]

The key difference will be the chemical shifts and coupling patterns of the aromatic protons, which are highly sensitive to the positions of the substituents.

¹³C NMR Spectroscopy
  • This compound (Predicted): Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine (C2) would be significantly shifted, as would the carbons bonded to the methoxy (C4) and amino (C3) groups.

  • Comparison with Analogs: For 2-bromo-4-methoxyphenol, the carbon signals are reported at δ 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, and 56.0 (OCH₃) ppm.[3] While the electronic environment is different due to the phenol versus the aminopyridine, these values provide a starting point for prediction.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

  • N-H Stretching: Primary amines typically show two bands in the region of 3500-3200 cm⁻¹ due to asymmetric and symmetric stretching vibrations.

  • C-O Stretching: A strong absorption between 1300-1000 cm⁻¹ is expected for the C-O bond of the methoxy group.

  • Aromatic C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.

  • C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, is expected for the carbon-bromine bond.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ and [M+H+2]⁺).

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₆H₇BrN₂O). PubChem predicts a monoisotopic mass of 201.97418 Da for the neutral molecule.[1]

Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the key isomers.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Data Analysis & Confirmation start Synthesized Product purification Purification (e.g., Chromatography) start->purification nmr NMR (1H, 13C) purification->nmr Sample Prep ir IR (FTIR-ATR) purification->ir Sample Prep ms MS (ESI-HRMS) purification->ms Sample Prep interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Isomers/Analogs interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of a chemical product.

structural_isomers Structural Isomers of Bromo-methoxy-pyridinamine cluster_target Target Compound cluster_isomer Key Isomer for Comparison target_struct This compound target_img isomer_struct 3-Bromo-2-methoxypyridin-4-amine isomer_img note Key distinguishing features will be in the ¹H NMR aromatic region chemical shifts and coupling patterns.

Caption: Comparison of the chemical structures of the target compound and a key isomer.

By carefully acquiring and interpreting these spectra, and by comparing the results to the data of known related compounds, researchers can confidently confirm the structure of their this compound product.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methoxypyridin-3-amine Derivatives by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is paramount to ensure the safety, efficacy, and stability of the final product. For derivatives of 2-Bromo-4-methoxypyridin-3-amine, a crucial building block in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination. This guide provides a comprehensive comparison of various HPLC methodologies, supported by experimental protocols and data, to aid researchers in selecting and implementing the most suitable analytical techniques for their specific needs.

Introduction to Purity Assessment of Pyridine Derivatives

Substituted pyridines, such as this compound, are a class of heterocyclic aromatic compounds widely utilized in the development of novel therapeutic agents. The synthetic routes to these molecules can often yield a range of impurities, including starting materials, intermediates, by-products, and degradation products.[1][2] Therefore, a robust analytical method is required to separate, identify, and quantify the main compound and its impurities. Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[3]

This guide will explore different RP-HPLC methods, comparing their performance based on key chromatographic parameters.

Comparative Analysis of HPLC Methods

The choice of HPLC method can significantly impact the resolution, sensitivity, and speed of the purity analysis. Below is a comparison of two common reversed-phase HPLC methods with different column chemistries and mobile phase compositions. While specific data for this compound is not publicly available, the following tables present representative data for closely related aminopyridine and bromo-substituted aromatic compounds to illustrate the expected performance.

Table 1: Comparison of HPLC Columns for the Analysis of a Representative Aromatic Amine

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Type C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 20 min15-85% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 260 nm
Retention Time (Main Peak) 12.5 min10.8 min
Resolution (Main Peak/Impurity) 2.22.5
Tailing Factor (Main Peak) 1.11.0
Theoretical Plates > 3000> 3500

This data is illustrative and may vary for this compound.

Table 2: Potential Impurities and their Chromatographic Behavior

CompoundPotential SourceExpected Elution Order (Relative to Main Peak)
2-Hydroxy-4-methoxypyridin-3-amineHydrolysis of bromo groupEarlier
4-Methoxypyridin-3-amineDebrominationEarlier
Starting Materials (e.g., 2,3-dibromo-4-methoxypyridine)Incomplete reactionLater
Isomeric ImpuritiesNon-selective synthesisClose to the main peak

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. The following is a generalized HPLC protocol that can be adapted for the analysis of this compound derivatives.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.[3]

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the purity of a synthesized compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Compound B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D System Suitability Test C->D Load onto Autosampler E Inject Sample D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I

Caption: Experimental workflow for HPLC purity determination.

Logical Approach to Method Selection

Choosing the appropriate HPLC method depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making process.

Method_Selection cluster_goals cluster_methods Start Define Analytical Goal Goal1 Routine Purity Check Start->Goal1 Goal2 Impurity Profiling Start->Goal2 Goal3 High-Throughput Screening Start->Goal3 Method1 Isocratic RP-HPLC (C18 Column) Goal1->Method1 Method2 Gradient RP-HPLC (Orthogonal Selectivity, e.g., Phenyl) Goal2->Method2 Method3 Fast LC / UPLC Goal3->Method3

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The purity assessment of this compound derivatives is a critical step in drug development. Reversed-phase HPLC is a powerful and versatile technique for this purpose. By carefully selecting the column, mobile phase, and other chromatographic parameters, researchers can develop robust and reliable methods to ensure the quality of their synthesized compounds. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

The Biological Landscape of 2-Bromo-4-methoxypyridin-3-amine Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activities of compounds directly derived from 2-Bromo-4-methoxypyridin-3-amine is not extensively available in current literature, a comprehensive analysis of structurally similar compounds, particularly derivatives of its isomer 5-bromo-2-methoxypyridin-3-amine, provides significant insights into their potential as potent kinase inhibitors. This guide offers a comparative look at the anticancer activities of these related compounds, alongside alternative pyridine-based inhibitors, supported by experimental data and detailed protocols.

Derivatives of methoxypyridine scaffolds are of significant interest in medicinal chemistry due to their potential to target key cellular signaling pathways implicated in cancer. Notably, the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, has been a primary focus for the development of targeted cancer therapies.

Comparative Analysis of Anticancer Activity

Recent studies have demonstrated that sulfonamide methoxypyridine derivatives, synthesized from 5-bromo-2-methoxypyridin-3-amine, exhibit potent dual inhibitory activity against PI3Kα and mTOR kinases.[1] The following table summarizes the in vitro activity of a lead compound from this class, 22c, and compares it with other representative kinase inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)Antiproliferative IC50 (nM)Reference
22c PI3Kα0.22MCF-7 (Breast Cancer)130[1]
mTOR23HCT-116 (Colon Cancer)20[1]
Centrinone (LCR-263) PLK42.71MCF-7, MDA-MB-231, BT474 (Breast Cancer)20-80 (approx.)[2]
VX680 Aurora A/B/C, PLK40.65/3.36/4.6, 7.66VariousVaries[2]
Compound 8h PLK40.0067MCF-7, MDA-MB-231, BT474 (Breast Cancer)Varies[2]

Signaling Pathways and Experimental Workflows

The development of these potent inhibitors involves a systematic process of synthesis, in vitro screening, and cellular assays. The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Compound22c Compound 22c (PI3K/mTOR Inhibitor) Compound22c->PI3K Compound22c->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Caption: General experimental workflow for inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for the synthesis and biological evaluation of pyridine-based kinase inhibitors.

General Procedure for Synthesis of Sulfonamide Methoxypyridine Derivatives[1]

A key step in the synthesis of the sulfonamide methoxypyridine derivatives involves a Suzuki-Miyaura coupling reaction.

suzuki_coupling cluster_reagents Reaction Conditions Reactant1 Aryl Boronic Ester (derived from 5-bromo-2-methoxypyridin-3-amine) Product Coupled Product Reactant1->Product Reactant2 Aryl Halide Reactant2->Product Catalyst Pd Catalyst (e.g., PdCl2(dppf)•DCM) Base Base (e.g., KOAc) Solvent Solvent (e.g., 1,4-Dioxane)

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate) [1] To a solution of 5-bromo-2-methoxypyridin-3-amine (4.04 g, 20 mmol) in anhydrous pyridine (50 mL), 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) was added dropwise. The mixture was stirred at room temperature for 24 hours. The solvent was then evaporated, and water (100 mL) was added, followed by stirring for 1 hour. The resulting precipitate was filtered, washed with hexane, and dried to yield the product.

Synthesis of the Borate Ester Intermediate [1] PdCl2(dppf)•DCM (204 mg, 0.25 mmol) was added to a mixture of the sulfonamide intermediate (1.99 g, 5 mmol), KOAc (1.23 g, 7.5 mmol), and bis(pinacolato)diborane (1.65 g, 4.5 mmol) in anhydrous 1,4-dioxane. The mixture was refluxed for 4 hours under an argon atmosphere. The solvent was evaporated, and the residue was diluted with DCM and washed with water. The organic layer was evaporated, and the residue was purified.

Final Suzuki-Miyaura Coupling [1] The borate ester intermediate was coupled with various aryl halides in the presence of a palladium catalyst and a base in a suitable solvent system to yield the final products.

In Vitro Kinase Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases can be determined using commercially available kinase assay kits. The assays typically measure the amount of ADP produced, which is proportional to the kinase activity. The IC50 values are then calculated from the dose-response curves.

Cell Antiproliferation Assay (MTT Assay)[1][2]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

While direct experimental data on derivatives of this compound remains to be published, the strong anticancer and kinase inhibitory activities of compounds derived from its close isomer, 5-bromo-2-methoxypyridin-3-amine, highlight the significant potential of this chemical scaffold. The synthetic routes and biological evaluation methods described provide a clear roadmap for researchers and drug development professionals to explore the therapeutic promise of this class of compounds. The potent and selective inhibition of key cancer-related kinases by these pyridine derivatives underscores their value as a promising starting point for the development of novel anticancer agents. Further investigation into the synthesis and biological profiling of derivatives from this compound is warranted to fully elucidate their therapeutic potential.

References

comparing the efficacy of different catalysts for cross-coupling with 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. This compound is a key building block, and its derivatization through cross-coupling reactions is crucial for the synthesis of novel pharmaceutical candidates. The choice of catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data from structurally analogous systems to inform catalyst selection.

Catalyst Performance in Palladium-Catalyzed Cross-Coupling Reactions

The efficacy of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium source, ligand, base, and solvent system. The following table summarizes the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of bromopyridine derivatives analogous to this compound. This data provides a strong indication of the expected performance for the target substrate.

Coupling ReactionCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)¹
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-951878-88[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-24Expected High[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O1200.5-1~81[2]
Buchwald-Hartwig Amination Pd₂(dba)₃XPhosNaOtBuToluene10012-24Moderate to High[3]
Pd(OAc)₂BINAPCs₂CO₃Toluene80-10012-24Moderate to High[4]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF40-604-12Moderate to High[5]
Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF1003High[6]
Heck Coupling Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10018-24Moderate[5]
Pd(OAc)₂PPh₃Et₃NDMF1300.5-2Moderate to High[6][7]

¹Yields are based on reactions with structurally similar bromopyridine substrates and should be considered as predictive for this compound. Optimization is likely required for specific substrates.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[1][8]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).[1][8]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up and extraction.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and an amine.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[3]

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.[3]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[3][10]

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, carefully unseal the tube and proceed with work-up and purification.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental processes and underlying chemical principles, the following diagrams have been generated.

G Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine aryl halide, coupling partner, base, and solvent inert Establish inert atmosphere (Ar/N2) reagents->inert catalyst Add Pd catalyst and ligand inert->catalyst heat Heat mixture with stirring catalyst->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Purify via column chromatography extract->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl Ar-Pd(II)(Ar')L2 transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11]

References

A Comparative Guide to Alternative Reagents for 2-Bromo-4-methoxypyridin-3-amine in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications, the choice of reagents is paramount. The substituted pyridine scaffold is a ubiquitous motif in biologically active compounds, and 2-Bromo-4-methoxypyridin-3-amine serves as a key building block in many synthetic routes. However, factors such as reactivity, cost, and availability may necessitate the consideration of alternative reagents. This guide provides a comprehensive comparison of alternative reagents to this compound for specific, widely-used synthetic transformations, supported by experimental data and detailed protocols.

Reactivity Overview in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 2-halo-4-methoxypyridin-3-amines lies in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the C-X bond, following the general trend: I > Br > Cl. This trend is inversely correlated with the bond dissociation energy of the carbon-halogen bond, where the weaker bond of the iodo- and bromo-derivatives leads to faster oxidative addition to the palladium catalyst, which is often the rate-determining step.

Consequently, 2-Iodo-4-methoxypyridin-3-amine is expected to be the most reactive, allowing for milder reaction conditions, while 2-Chloro-4-methoxypyridin-3-amine is the least reactive, often requiring more forcing conditions, specialized ligands, and higher catalyst loadings to achieve comparable yields to its bromo and iodo counterparts.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The following table summarizes the expected comparative performance of 2-halo-4-methoxypyridin-3-amines in a typical Suzuki-Miyaura reaction with phenylboronic acid.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ReagentHalogenRelative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
2-Iodo-4-methoxypyridin-3-amineIodineHighPd(PPh₃)₄, Pd(dppf)Cl₂80-100 °C, 2-6 hExcellent
This compoundBromineModeratePd(PPh₃)₄, Pd(dppf)Cl₂90-110 °C, 4-12 hGood to Excellent
2-Chloro-4-methoxypyridin-3-amineChlorineLowPd(OAc)₂/SPhos, Pd(tBu₃P)₂100-120 °C, 12-24 hModerate to Good

Note: Yields are estimates based on general reactivity trends of halopyridines and may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halopyridine (1 eq), Boronic Acid (1.2 eq), Base (2 eq) catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 100 °C, 12h) solvent->heat extract Aqueous Work-up and Extraction heat->extract purify Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Halo-4-methoxypyridin-3-amine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-4-methoxypyridin-3-amine, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The reactivity trend of the 2-halo-4-methoxypyridin-3-amines in this reaction mirrors that of the Suzuki-Miyaura coupling.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

ReagentHalogenRelative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
2-Iodo-4-methoxypyridin-3-amineIodineHighPd₂(dba)₃/Xantphos80-100 °C, 4-8 hExcellent
This compoundBromineModeratePd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP90-110 °C, 8-16 hGood to Excellent
2-Chloro-4-methoxypyridin-3-amineChlorineLowPd G3 XPhos, Pd(tBu₃P)₂100-130 °C, 16-30 hModerate to Good

Note: Yields are estimates based on general reactivity trends of halopyridines and may vary depending on the specific amine coupling partner and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halopyridine (1 eq), Amine (1.2 eq), Base (1.4 eq) catalyst Add Palladium Pre-catalyst and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 110 °C, 18h) solvent->heat extract Aqueous Work-up and Extraction heat->extract purify Column Chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Halo-4-methoxypyridin-3-amine (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a vial add the 2-halo-4-methoxypyridin-3-amine, amine, palladium pre-catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkyne moieties into organic molecules. The reactivity of the 2-halo-4-methoxypyridin-3-amines in this transformation is consistent with the other cross-coupling reactions.

Table 3: Comparative Performance in Sonogashira Coupling

ReagentHalogenRelative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
2-Iodo-4-methoxypyridin-3-amineIodineHighPd(PPh₃)₂Cl₂/CuIRoom Temp to 60 °C, 2-6 hExcellent
This compoundBromineModeratePd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/PPh₃/CuI60-80 °C, 6-12 hGood to Excellent
2-Chloro-4-methoxypyridin-3-amineChlorineLowPd(tBu₃P)₂/CuI, Ni-based catalysts80-120 °C, 12-24 hLow to Moderate

Note: Yields are estimates based on general reactivity trends of halopyridines and may vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halopyridine (1 eq), Alkyne (1.2 eq), Base (2 eq) catalyst Add Palladium and Copper Catalysts reagents->catalyst solvent Add Degassed Solvent (e.g., THF/Et₃N) catalyst->solvent heat Stir under Inert Atmosphere (e.g., 60 °C, 8h) solvent->heat extract Aqueous Work-up and Extraction heat->extract purify Column Chromatography extract->purify

Caption: General workflow for a Sonogashira cross-coupling reaction.

Materials:

  • 2-Halo-4-methoxypyridin-3-amine (1.0 mmol)

  • Terminal Alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Degassed solvent (e.g., THF, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-4-methoxypyridin-3-amine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, terminal alkyne, and base via syringe.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Reagent Selection Strategy

The choice of the optimal 2-halo-4-methoxypyridin-3-amine reagent depends on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route.

Reagent_Selection start Synthetic Goal reactivity_need High Reactivity & Mild Conditions? start->reactivity_need cost_consideration Cost-Effectiveness Paramount? reactivity_need->cost_consideration No use_iodo Use 2-Iodo-4-methoxypyridin-3-amine reactivity_need->use_iodo Yes availability_check Ready Availability Critical? cost_consideration->availability_check No use_chloro Use 2-Chloro-4-methoxypyridin-3-amine (optimization required) cost_consideration->use_chloro Yes availability_check->use_iodo No use_bromo Use this compound availability_check->use_bromo Yes

Caption: Decision tree for selecting the appropriate 2-halo-4-methoxypyridin-3-amine reagent.

  • 2-Iodo-4-methoxypyridin-3-amine is the reagent of choice when high reactivity and mild reaction conditions are critical. It is particularly advantageous in complex syntheses where sensitive functional groups are present.

  • This compound offers a good balance between reactivity and cost. It is a versatile and widely used reagent that provides good to excellent yields in many standard cross-coupling reactions.

  • 2-Chloro-4-methoxypyridin-3-amine is the most cost-effective option. However, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as potentially harsher reaction conditions. It is a suitable alternative when cost is the primary driver and the substrate is tolerant to more forcing conditions.

By carefully considering these factors and utilizing the provided experimental guidelines, researchers can make informed decisions to optimize their synthetic strategies and efficiently access a diverse range of valuable substituted pyridine derivatives.

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. 2-Bromo-4-methoxypyridin-3-amine is a valuable substituted pyridine building block, and the selection of an optimal synthetic route is critical for managing research timelines and budgets. This guide provides a comparative analysis of two potential synthetic pathways to this target molecule, offering a cost-benefit analysis based on estimated yields, reagent costs, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

Two plausible synthetic routes to this compound are presented: a direct, single-step bromination and a multi-step pathway involving nitration and subsequent reduction. The following table summarizes the key quantitative metrics for each proposed route.

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material 4-Methoxypyridin-3-amine2-Bromo-4-methoxypyridine
Key Reagents N-Bromosuccinimide (NBS)Nitric Acid, Sulfuric Acid, Iron powder, HCl
Number of Steps 12
Estimated Overall Yield 75% (estimated)50% (estimated)
Estimated Cost per Gram of Product LowerHigher
Simplicity HighModerate
Safety/Environmental Concerns Use of a brominating agentUse of strong acids, potential for exothermic reaction

Experimental Protocols

Below are the detailed proposed methodologies for the two synthetic routes. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Route 1: Direct Bromination of 4-Methoxypyridin-3-amine

This route offers a direct and potentially high-yielding approach to the target compound through electrophilic aromatic substitution. The amino and methoxy groups are activating and will direct the incoming electrophile. While regioselectivity can be a challenge in substituted pyridines, direct bromination at the 2-position is a plausible outcome.

Experimental Procedure:

  • To a solution of 4-methoxypyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Multi-step Synthesis from 2-Bromo-4-methoxypyridine

This two-step route involves the introduction of a nitro group, which is subsequently reduced to the desired amine. This pathway may offer an alternative where the regioselectivity of the initial bromination is not a concern.

Step 1: Nitration of 2-Bromo-4-methoxypyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-Bromo-4-methoxypyridine (1.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-Bromo-4-methoxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-Bromo-4-methoxy-3-nitropyridine (1.0 eq) in ethanol and water, add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

  • Basify the residue with an aqueous solution of sodium carbonate and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Cost-Benefit Analysis

A detailed breakdown of the estimated costs and benefits of each route is provided below.

Quantitative Data Summary

MetricRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material Cost (per gram) 4-Methoxypyridin-3-amine: ~$230/g2-Bromo-4-methoxypyridine: ~$48/g
Key Reagent Cost (per gram) N-Bromosuccinimide: ~$0.17/gNitric Acid: ~
0.10/mL;SulfuricAcid:0.10/mL; Sulfuric Acid: ~0.10/mL;SulfuricAcid:
0.05/mL; Iron Powder: ~$0.04/g
Solvent & Workup Cost ModerateHigh
Labor Cost (Time) Lower (1 step)Higher (2 steps)
Throughput HigherLower
Waste Generation LowerHigher

Analysis:

  • Route 1 (Direct Bromination) is highly attractive due to its simplicity and atom economy. The single-step nature significantly reduces labor time and the use of hazardous solvents and reagents. The primary drawback is the high cost of the starting material, 4-methoxypyridin-3-amine. However, the potentially high yield and reduced processing costs could make this route more economical for smaller-scale research and development where time and simplicity are prioritized. The regioselectivity of the bromination would need to be experimentally verified.

  • Route 2 (Multi-step Synthesis) begins with a more affordable starting material, 2-Bromo-4-methoxypyridine. However, the two-step process introduces additional complexity, labor, and potential for yield loss at each stage. The use of strong acids in the nitration step requires careful handling and waste disposal considerations. This route might be more cost-effective for larger-scale synthesis where the lower cost of the initial starting material outweighs the increased processing costs, assuming acceptable yields can be achieved for both steps.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 start 4-Methoxypyridin-3-amine reagent + NBS (DCM) start->reagent product This compound reagent->product

Caption: Route 1: Direct Bromination.

Route2 start 2-Bromo-4-methoxypyridine nitration + HNO₃, H₂SO₄ start->nitration intermediate 2-Bromo-4-methoxy-3-nitropyridine nitration->intermediate reduction + Fe, HCl intermediate->reduction product This compound reduction->product

Caption: Route 2: Multi-step Synthesis.

Conclusion

For researchers and drug development professionals, the choice between these two synthetic routes to this compound will depend on the specific project requirements.

  • For rapid, small-scale synthesis and proof-of-concept studies, the direct bromination (Route 1) is likely the superior choice due to its simplicity and speed, provided the starting material cost is manageable and the regioselectivity is favorable.

  • For larger-scale production where raw material cost is a primary driver, the multi-step synthesis (Route 2) may be more economically viable, despite the increased complexity and potential for lower overall yield.

Experimental validation of both routes is recommended to determine the actual yields, purity, and scalability, which will ultimately inform the most cost-effective and efficient method for obtaining this compound for your research needs.

The Rise of Methoxypyridine Derivatives in Kinase Inhibition: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of scaffolds explored, 2-Bromo-4-methoxypyridin-3-amine and its derivatives have emerged as a promising class of compounds, particularly in the targeting of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.

This guide provides a comprehensive comparison of sulfonamide methoxypyridine derivatives, stemming from a 5-bromo-2-methoxypyridin-3-amine precursor, with other classes of PI3K/mTOR inhibitors. We present key experimental data, detailed protocols for relevant assays, and visualizations of the targeted signaling pathway and experimental workflows to offer a practical resource for advancing kinase inhibitor research.

Performance Comparison of Kinase Inhibitors

The inhibitory activity of novel sulfonamide methoxypyridine derivatives has been evaluated against PI3Kα and mTOR kinases, demonstrating potent inhibition. For comparative purposes, the performance of these compounds is presented alongside other classes of PI3K inhibitors currently in clinical development.

Compound ClassExample CompoundTarget(s)IC50 (nM)Clinical Trial Phase (if applicable)Reference
Sulfonamide Methoxypyridine Compound 22c PI3Kα / mTOR PI3Kα: 0.22, mTOR: 23 Preclinical[1]
Pan-PI3K InhibitorBuparlisib (BKM120)PI3Kα, β, γ, δPI3Kα: 52, PI3Kβ: 166, PI3Kγ: 262, PI3Kδ: 116Phase III[2]
Isoform-Selective PI3Kα InhibitorAlpelisib (BYL719)PI3KαPI3Kα: 5Approved[3][4]
Dual PI3K/mTOR InhibitorGedatolisib (PF-05212384)PI3Kα, γ / mTORPI3Kα: 0.4, PI3Kγ: 5.4, mTOR: 1.6Phase II

Unraveling the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the key components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/AKT/mTOR Signaling Pathway Inhibition

Experimental Protocols

Synthesis of Sulfonamide Methoxypyridine Derivatives

The following protocol describes the general synthesis of sulfonamide methoxypyridine derivatives, exemplified by the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Water

  • Hexane

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine.

  • Add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and stir for 1 hour.

  • Collect the precipitate by filtration, wash with hexane, and dry to yield the product.

In Vitro Kinase Inhibition Assay

This protocol outlines a generalized workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow start Start prep_comp Prepare serial dilution of test compound start->prep_comp add_comp Add test compound to wells prep_comp->add_comp add_kinase Add kinase enzyme and ATP to microplate wells add_kinase->add_comp incubate Incubate at room temperature add_comp->incubate add_sub Add substrate to initiate reaction incubate->add_sub incubate_react Incubate at 30°C add_sub->incubate_react stop_react Stop reaction incubate_react->stop_react detect Measure kinase activity (e.g., luminescence) stop_react->detect analyze Analyze data and determine IC50 detect->analyze end End analyze->end

In Vitro Kinase Inhibition Assay Workflow

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase enzyme and ATP in the appropriate assay buffer.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding the specific substrate.

  • Incubate the plate at 30°C for a defined period.

  • Stop the reaction according to the assay kit instructions.

  • Add the detection reagent to measure kinase activity, which is typically inversely proportional to the amount of inhibitor.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks

Derivatives of this compound represent a highly promising scaffold for the development of potent dual PI3K/mTOR inhibitors. The exceptional potency of compounds such as 22c highlights the potential of this chemical series.[1] When compared to other classes of PI3K inhibitors, the methoxypyridine derivatives offer a competitive profile, although further studies are required to fully assess their selectivity, pharmacokinetic properties, and in vivo efficacy. The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore and optimize this and other related kinase inhibitor scaffolds. As the landscape of cancer therapeutics continues to evolve, the strategic design and rigorous evaluation of novel inhibitors based on versatile building blocks like this compound will be paramount in the development of next-generation targeted therapies.

References

Comparative Analysis of the Metabolic Stability of Methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug discovery and development providing a comparative overview of the metabolic stability of 2-, 3-, and 4-methoxypyridine isomers, supported by experimental data and detailed protocols.

Introduction

Methoxypyridine scaffolds are prevalent in a wide range of pharmaceuticals and bioactive molecules. The position of the methoxy group on the pyridine ring can significantly influence the compound's physicochemical properties, target engagement, and, critically, its metabolic fate. Understanding the metabolic stability of these isomers is paramount for medicinal chemists to design molecules with optimized pharmacokinetic profiles, enhancing their potential for clinical success. This guide provides a comparative study of the metabolic stability of 2-, 3-, and 4-methoxypyridine, focusing on data from in vitro assays and outlining the experimental protocols for their assessment.

Data Presentation

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM) or hepatocytes.[1] These parameters provide a quantitative measure of how rapidly a compound is metabolized by drug-metabolizing enzymes.

IsomerIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathways
2-Methoxypyridine Human Liver MicrosomesData not availableData not availableExpected to be relatively stable; potential for O-demethylation and ring hydroxylation.
3-Methoxypyridine Human Liver MicrosomesData not availableData not availableProne to oxidation, including O-demethylation and ring hydroxylation.
4-Methoxypyridine Human Liver Microsomes~79.7 (for 4-methoxy-α-PVP)[2]~8.7 (for 4-methoxy-α-PVP)[2]O-demethylation, Ring Hydroxylation, N-Oxidation.[2]

Note: Direct comparative experimental data for the parent methoxypyridine isomers is limited in publicly available literature. The data for 4-methoxypyridine is derived from a study on 4-methoxy-α-PVP, a derivative, and should be interpreted with caution as the additional substituent will influence metabolism.[2] General knowledge of pyridine metabolism suggests that all isomers are susceptible to O-demethylation, ring hydroxylation, and N-oxidation to varying degrees.

Discussion of Metabolic Stability

The position of the methoxy group is a key determinant of the metabolic fate of the methoxypyridine isomers.

  • 2-Methoxypyridine: The methoxy group at the 2-position can sterically hinder the approach of metabolizing enzymes to the nitrogen atom, potentially reducing the rate of N-oxidation. Furthermore, the electronic effect of the methoxy group at this position may render the pyridine ring less susceptible to oxidative metabolism, leading to a generally higher metabolic stability compared to the other isomers. Indeed, in drug discovery programs, the replacement of a metabolically labile group with a 2-methoxypyridine moiety has been shown to significantly improve metabolic stability.

  • 3-Methoxypyridine: With the methoxy group at the 3-position, the nitrogen atom is more exposed, making it more susceptible to N-oxidation. The pyridine ring is also activated towards electrophilic attack, potentially leading to a higher rate of ring hydroxylation. Compounds containing a 3-methoxy-2-aminopyridine moiety have been noted to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, though they can be susceptible to metabolic oxidation leading to the formation of reactive metabolites.

  • 4-Methoxypyridine: The 4-methoxy substituent can activate the pyridine ring towards oxidation. A study on 4-methoxy-α-PVP, a derivative of 4-methoxypyridine, in human liver microsomes (HLM) reported a half-life of approximately 79.7 minutes and an intrinsic clearance of 8.7 µL/min/mg.[2] The primary metabolic pathways identified were O-demethylation to form the corresponding hydroxypyridine, followed by further oxidation and glucuronidation.[2] This suggests that 4-methoxypyridine itself is likely a substrate for cytochrome P450 (CYP) enzymes, undergoing significant metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of compounds like methoxypyridine isomers.

Microsomal Stability Assay

This assay is a common in vitro method to evaluate the Phase I metabolic stability of a compound using liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Test compound (methoxypyridine isomer)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM suspension to a final protein concentration of 0.5 mg/mL.

    • Add the test compound stock solution to a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • For control incubations (time zero and no-NADPH controls), add an equivalent volume of phosphate buffer instead of the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes and cellular uptake processes.

Materials:

  • Test compound (methoxypyridine isomer)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Multi-well plates suitable for cell culture

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Seed the hepatocytes in multi-well plates at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach or use them in suspension.

  • Incubation:

    • Prepare a stock solution of the test compound.

    • Add the test compound to the hepatocyte culture medium to achieve the final desired concentration (e.g., 1 µM).

    • Remove the medium from the plated hepatocytes (if applicable) and add the medium containing the test compound. For suspension assays, add the test compound directly to the cell suspension.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Termination:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture (cells and medium).

    • Terminate the metabolic activity by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Homogenize or lyse the samples to ensure extraction of the compound from the cells.

    • Centrifuge the samples to pellet cell debris and proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. CLint is typically expressed as µL/min/10^6 cells.

Mandatory Visualization

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate Matrix Metabolic Matrix (Microsomes or Hepatocytes) Matrix->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Terminate Terminate Reaction (Acetonitrile + IS) Timepoints->Terminate Process Sample Processing (Centrifugation) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Quantify Quantify Parent Compound LCMS->Quantify Calculate Calculate t½ and CLint Quantify->Calculate G cluster_2MOP 2-Methoxypyridine cluster_3MOP 3-Methoxypyridine cluster_4MOP 4-Methoxypyridine MOP2 2-Methoxypyridine HP2 2-Hydroxypyridine MOP2->HP2 O-demethylation MOP2_OH Hydroxylated 2-Methoxypyridine MOP2->MOP2_OH Hydroxylation MOP2_NO 2-Methoxypyridine N-oxide MOP2->MOP2_NO N-oxidation MOP3 3-Methoxypyridine HP3 3-Hydroxypyridine MOP3->HP3 O-demethylation MOP3_OH Hydroxylated 3-Methoxypyridine MOP3->MOP3_OH Hydroxylation MOP3_NO 3-Methoxypyridine N-oxide MOP3->MOP3_NO N-oxidation MOP4 4-Methoxypyridine HP4 4-Hydroxypyridine MOP4->HP4 O-demethylation MOP4_OH Hydroxylated 4-Methoxypyridine MOP4->MOP4_OH Hydroxylation MOP4_NO 4-Methoxypyridine N-oxide MOP4->MOP4_NO N-oxidation

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methoxypyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methoxypyridin-3-amine. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this chemical waste, thereby protecting laboratory personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of the closely related isomer, 4-Bromo-3-methoxypyridin-2-amine, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Information

Based on data for the isomer 4-Bromo-3-methoxypyridin-2-amine, this compound should be handled as a hazardous substance. The primary anticipated hazards are summarized in the table below.[1] Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or a chemical fume hood.[1]

PropertyValueReference
CAS Number Not available for this compound. (Isomer: 1804876-78-5)[1]
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Anticipated Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Anticipated Signal Word Warning[1]
GHS Pictogram Irritant[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound and any materials contaminated with it.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure that appropriate PPE is worn, including chemically resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]

2.0 Waste Segregation and Collection

2.1. Designate a specific, properly labeled hazardous waste container for this compound waste.[2][3] 2.2. The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, sealable lid.[3] 2.3. Carefully transfer the waste chemical into the designated container. Avoid creating dust. 2.4. Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, must also be placed in the hazardous waste container.[3]

3.0 Labeling and Storage

3.1. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] 3.2. Securely seal the container.[5] 3.3. Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2] 3.4. The storage area should be clearly marked as a hazardous waste storage area.[4]

4.0 Final Disposal

4.1. Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. 4.2. All disposal must be conducted in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical in the regular trash or down the drain.[1] 4.3. Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Start: Identify Waste (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Designated, compatible container) B->C D Label Container ('Hazardous Waste', Chemical Name) C->D E Store Securely (Sealed container in designated area) D->E F Contact EHS for Pickup (Arrange for licensed disposal) E->F G End: Waste Disposed (Compliant with regulations) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled as a hazardous substance due to its chemical structure as an aromatic amine and a brominated pyridine derivative. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[4][5]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] A fully buttoned laboratory coat.[4]Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[7] If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[4][8]Minimizes inhalation of the compound.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[4][6]Protects feet from spills.
II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[9]

B. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, perform this task in a fume hood to avoid generating and inhaling dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within a fume hood.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[10]

III. Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[1][11]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][12]

B. Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1][2]

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[2][11]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

IV. Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[12] For large spills, evacuate the area and contact your institution's EHS department immediately.[12]

Visual Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_wash Remove PPE & Wash Hands cleanup_decon->cleanup_wash disp_segregate Segregate Hazardous Waste cleanup_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.